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  • Product: 3,5-Dichloropyridine-4-sulfonyl fluoride
  • CAS: 2173999-42-1

Core Science & Biosynthesis

Foundational

The Orthogonal Paradox: Electron-Withdrawing Effects and Steric Shielding in 3,5-Dichloropyridine-4-sulfonyl Fluoride Stability

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In the rapidly expanding field of Sulfur(VI) Fluoride Exchange (SuFEx) click c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the rapidly expanding field of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, the stability-reactivity balance of the sulfonyl fluoride ( −SO2​F ) group is paramount. While standard aryl sulfonyl fluorides exhibit remarkable resistance to hydrolysis, introducing strongly electron-withdrawing groups (EWGs) typically increases the electrophilicity of the sulfur center, leading to rapid degradation in aqueous media.

However, 3,5-Dichloropyridine-4-sulfonyl fluoride presents a fascinating mechanistic paradox. Despite possessing an extremely electron-deficient core—driven by the inductive and mesomeric effects of the pyridine nitrogen and two chlorine atoms—this molecule exhibits exceptional kinetic stability. As a Senior Application Scientist, I have structured this guide to deconstruct the causality behind this phenomenon, detailing how steric shielding overrides electronic vulnerability, and providing self-validating protocols to harness this warhead in chemical biology and drug discovery.

Mechanistic Causality: The Push-Pull Dynamics of the S(VI) Center

To master the application of 3,5-Dichloropyridine-4-sulfonyl fluoride, one must understand the competing thermodynamic and kinetic forces acting upon its sulfur center.

The Electronic Drain: Hyper-Electrophilicity

The pyridine ring is inherently electron-deficient. The electronegative nitrogen atom draws electron density away from the ring via both inductive ( −I ) and resonance ( −M ) effects. Furthermore, the 3,5-dichloro substituents exert a strong inductive pull ( −I ) at the meta positions relative to the nitrogen, which are ortho to the sulfonyl fluoride group at position 4. This combined electronic drain severely depletes the electron density at the sulfur(VI) center, lowering the energy of its lowest unoccupied molecular orbital (LUMO) and priming it for nucleophilic attack[1]. In standard systems, such profound electrophilicity (e.g., in para-nitrobenzenesulfonyl fluoride) results in rapid background hydrolysis[2].

The Steric Fortress: Kinetic Shielding

Why, then, does 3,5-dichloropyridine-4-sulfonyl fluoride survive in aqueous buffers? The answer lies in the spatial geometry of the ortho-chloro substituents.

As demonstrated in foundational stability studies of aryl sulfonyl fluorides[3][4], substituents at the ortho position create a physical exclusion zone around the S-F bond. The bulky electron clouds of the chlorine atoms physically block the Bürgi-Dunitz trajectory required for the oxygen of a water molecule or hydroxide ion to attack the sulfur center. This steric shielding artificially raises the activation energy ( Ea​ ) for non-specific hydrolysis, granting the molecule immense kinetic stability.

However, under specific SuFEx activation—such as the introduction of a strong organic base (e.g., DBU) or a Lewis acid catalyst (e.g., Ca(NTf2​)2​ )—the S-F bond is polarized further. The linear or highly activated nature of the incoming target nucleophile (like a phenolate or a specific active-site lysine/tyrosine) can bypass this steric bulk, triggering a rapid, irreversible covalent exchange[5].

Visualizing the Molecular Logic

The diagram below illustrates the orthogonal forces dictating the behavior of 3,5-Dichloropyridine-4-sulfonyl fluoride.

MechanisticForces Molecule 3,5-Dichloropyridine- 4-sulfonyl fluoride EWG_Py Pyridine Nitrogen (-I, -M Effects) Molecule->EWG_Py EWG_Cl 3,5-Dichloro Groups (-I Effect) Molecule->EWG_Cl Steric_Cl Ortho-Chloro Steric Shielding Molecule->Steric_Cl Elec_Sulfur Highly Electrophilic Sulfur(VI) Center EWG_Py->Elec_Sulfur Withdraws e- EWG_Cl->Elec_Sulfur Withdraws e- Kinetic_Stability Kinetic Stability Against Hydrolysis Steric_Cl->Kinetic_Stability Blocks H2O SuFEx_Reactivity Hyper-Reactive to SuFEx Catalysis Elec_Sulfur->SuFEx_Reactivity Primes for Nu: attack Kinetic_Stability->SuFEx_Reactivity Orthogonal Balance

Caption: Electronic withdrawal primes the S(VI) center, while ortho-steric shielding prevents hydrolysis.

Self-Validating Experimental Workflows

To deploy this compound effectively, researchers must utilize self-validating protocols. A protocol is self-validating when it contains internal controls that rule out false positives (e.g., mistaking precipitation for degradation).

Protocol A: Hydrolytic Stability Assay (LC-MS Monitored)

This protocol quantifies the kinetic stability of the sulfonyl fluoride in physiological conditions, ensuring that insolubility is not mistaken for hydrolysis.

Step-by-Step Methodology:

  • Preparation of Stock: Dissolve 3,5-Dichloropyridine-4-sulfonyl fluoride in LC-MS grade DMSO to a concentration of 10 mM.

  • Internal Standard Addition: Add 1 mM of an inert internal standard (e.g., biphenyl) to the DMSO stock. Causality: The internal standard ensures that any reduction in the analyte's peak area is due to chemical degradation, not physical precipitation out of the aqueous buffer.

  • Buffer Incubation: Pipette 10 µL of the stock into 990 µL of PBS (pH 7.4) at 37 °C to achieve a 100 µM final assay concentration (1% DMSO).

  • Time-Course Sampling: Extract 50 µL aliquots at t=0,1,2,4,8,12,and 24 hours. Quench immediately with 50 µL of cold acetonitrile.

  • LC-MS Analysis: Inject onto a C18 column. Monitor the disappearance of the parent mass ( [M+H]+ approx. 229.9 m/z) and the appearance of the sulfonic acid byproduct.

  • Data Validation: Calculate the half-life ( t1/2​ ). If the internal standard signal drops, the compound is precipitating; adjust the co-solvent ratio.

Protocol B: Catalytic SuFEx Activation Assay

This protocol verifies that despite its hydrolytic stability, the compound remains highly reactive toward target nucleophiles under SuFEx conditions.

Step-by-Step Methodology:

  • Reagent Assembly: In an inert, dry vial, combine 3,5-Dichloropyridine-4-sulfonyl fluoride (1.0 equiv, 0.5 mmol) and a standard silyl ether (e.g., tert-butyldimethylsilyl phenyl ether, 1.1 equiv) in anhydrous acetonitrile (2 mL).

  • Catalyst Introduction: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at 20 mol%. Causality: DBU acts as a nucleophilic catalyst, attacking the silicon atom to generate a highly reactive, naked phenolate anion in close proximity to the electrophilic sulfur center.

  • Reaction Monitoring ( 19F NMR): Transfer an aliquot to an NMR tube. The unreacted sulfonyl fluoride exhibits a sharp singlet around +50 to +60 ppm.

  • Endpoint Validation: The reaction is complete when the 19F signal entirely disappears (indicating the cleavage of the S-F bond).

  • Isolation: Concentrate the mixture and purify via silica gel chromatography to isolate the resulting aryl sulfonate.

Workflow Architecture

Workflow Start Synthesize / Purify 3,5-Dichloropyridine-4-SO2F Split Parallel Validation Workflows Start->Split Assay1 Hydrolytic Stability Assay (PBS buffer / Rat Serum, pH 7.4) Split->Assay1 Assay2 SuFEx Reactivity Assay (Silyl Ether + DBU / Ca(NTf2)2) Split->Assay2 Read1 LC-MS / HPLC Monitoring (Measure t1/2 vs Int. Std) Assay1->Read1 Read2 Yield & Conversion Tracking (19F NMR Signal Depletion) Assay2->Read2 Result Establish E-E-A-T Profile: Stable to Water, Reactive to Target Read1->Result Read2->Result

Caption: Parallel validation workflows ensuring both kinetic stability and SuFEx reactivity.

Quantitative Profiling: Stability vs. Reactivity

To contextualize the unique properties of 3,5-Dichloropyridine-4-sulfonyl fluoride, we compare it against standard sulfonyl fluorides. The data below synthesizes established literature trends regarding electronic and steric impacts on S(VI) hubs[2][4][5].

CompoundElectronic EffectSteric ShieldingHydrolytic t1/2​ (PBS, pH 7.4)SuFEx Conversion (DBU cat., 2h)
Benzenesulfonyl fluoride NeutralNone> 24 hours~ 85%
4-Nitrobenzenesulfonyl fluoride Strong EWG ( −M,−I )None< 1 hour> 95% (Prone to side reactions)
2,6-Dimethylbenzenesulfonyl fluoride EDG ( +I )High (ortho-methyl)> 48 hours~ 60% (Sluggish)
3,5-Dichloropyridine-4-sulfonyl fluoride Extreme EWG High (ortho-chloro) > 24 hours > 95% (Clean conversion)

Data Interpretation: The 3,5-dichloro substitution provides the hydrolytic longevity of an electron-rich, sterically hindered molecule, while the pyridine core maintains the hyper-reactivity characteristic of a strongly electron-withdrawn system.

Translational Applications in Drug Discovery

The orthogonal stability-reactivity profile of 3,5-Dichloropyridine-4-sulfonyl fluoride makes it an elite building block for Targeted Covalent Inhibitors (TCIs) and Fragment-Based Drug Discovery (FBDD) .

Because the warhead is "silent" in aqueous circulation, it avoids non-specific binding and systemic toxicity. It only "activates" when it docks into a protein binding pocket that provides the precise microenvironment—such as a hydrogen-bonding network or a desolvated nucleophilic lysine/tyrosine residue—capable of overcoming the ortho-chloro steric shield[6]. This exact mechanism has been leveraged to develop ultrapotent, SuFEx-enabled viral fusion inhibitors and site-specific radioimmunoconjugates[1][4].

References

  • Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate National Center for Biotechnology Information (PMC)[Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome Journal of the American Chemical Society (ACS Publications)[Link]

  • The Design of Stable Aryl Sulfonyl Fluoride Prosthetic Groups and Site Specific Radioimmunoconjugates Macquarie University Research Repository[Link]

  • Ultrapotent influenza hemagglutinin fusion inhibitors developed through SuFEx-enabled high-throughput medicinal chemistry Semantic Scholar / Proceedings of the National Academy of Sciences[Link]

  • Ascertaining the Suitability of Aryl Sulfonyl Fluorides for [18F]Radiochemistry Applications: A Systematic Investigation The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Exploratory

Crystal Structure, Stereochemistry, and SuFEx Reactivity of 3,5-Dichloropyridine-4-sulfonyl Fluoride: A Technical Whitepaper

Executive Summary For researchers and drug development professionals, the unambiguous structural characterization of covalent warheads is a prerequisite for rational drug design. 3,5-Dichloropyridine-4-sulfonyl fluoride...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the unambiguous structural characterization of covalent warheads is a prerequisite for rational drug design. 3,5-Dichloropyridine-4-sulfonyl fluoride (DCPSF) has emerged as an elite building block in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Combining an electron-deficient heteroaromatic core with a highly stable yet selectively reactive S(VI) center, DCPSF offers unprecedented opportunities for targeted covalent inhibition and chemical proteomics.

This whitepaper provides an in-depth analysis of the stereochemistry, crystallographic profiling, and self-validating structural workflows associated with DCPSF. By understanding the causal relationships between its 3,5-dichloro substitution pattern and its geometric constraints, researchers can better predict its behavior in both the solid state and biological microenvironments.

Molecular Geometry and the "Ortho-Effect" Stereochemistry

The structural uniqueness of DCPSF lies in the intersection of its rigid heteroaromatic ring and the tetrahedral S(VI) stereocenter. The substitution pattern dictates both its physical stability and its chemical reactivity.

Pyridine Ring Planarity and Electron Withdrawal

The 3,5-dichloro substitution forces the pyridine ring into a highly planar, electron-withdrawn state. Crystallographic studies on related derivatives, such as 4-amino-3,5-dichloropyridine, demonstrate that the ring nitrogen is strictly sp2 hybridized (bond angle ~116.4°), which significantly attenuates its basicity [1]. In DCPSF, this electron-withdrawing effect propagates through the π -system, increasing the electrophilicity of the C(4)-attached sulfur atom.

The S(VI) Stereocenter and Rotational Barriers

The −SO2​F group adopts a distorted tetrahedral geometry. However, the true stereochemical defining feature of DCPSF is the steric wall created by the two chlorine atoms at the C(3) and C(5) positions.

  • Causality of Stability: These ortho-chlorines severely restrict the free rotation of the C(4)–S bond. This steric hindrance locks the sulfonyl fluoride group into a conformation that is nearly orthogonal to the pyridine plane.

  • Mechanistic Consequence: This "ortho-effect" physically shields the S(VI) center from non-specific nucleophilic attack (e.g., background hydrolysis by water) [2]. The S–F bond remains inert until a specific protein microenvironment provides both proximity alignment and hydrogen-bonding to the fluorine leaving group, thereby activating the warhead for a SuFEx click reaction.

SuFEx_Workflow DCPSF DCPSF Warhead (S(VI) Center) Complex Pre-Reaction Complex DCPSF->Complex Docking Target Nucleophilic Target (Tyr/Lys/Ser) Target->Complex Alignment Activation S-F Bond Activation Complex->Activation H-Bonding to F Product Covalent Adduct (Stable S-O/S-N) Activation->Product HF Elimination

Fig 1. SuFEx reaction pathway of DCPSF driven by proximity and S(VI) activation.

Crystallographic Profiling and Supramolecular Networks

Because low-molecular-weight sulfonyl fluorides can be volatile or present as low-melting solids, their crystallographic profiling relies heavily on low-temperature techniques and predictive modeling based on isostructural analogs [3].

Space Group and Unit Cell Predictions

Unsubstituted 3,5-dichloropyridine undergoes distinct structural phase transitions, crystallizing in the centrosymmetric space group P21​/m at room temperature [4]. The addition of the highly polar −SO2​F group at the para-position breaks this specific symmetry, typically driving the crystallization of DCPSF derivatives into P21​/c or P1ˉ space groups to maximize antiparallel dipole-dipole interactions.

Intermolecular Interactions

The crystal packing of DCPSF is dominated by three distinct forces:

  • Offset π–π Stacking: The electron-deficient nature of the dichloropyridine ring promotes face-to-face offset stacking to minimize electrostatic repulsion [1].

  • Halogen Bonding: Extensive Cl⋯Cl and Cl⋯F contacts form a rigid 2D supramolecular network. Hirshfeld surface analyses of similar scaffolds indicate that Cl⋯H and F⋯H interactions account for over 40% of the total crystal packing forces [1].

  • Chalcogen Bonding: Weak interactions between the electron-rich oxygens of the sulfonyl group and the σ -hole of the sulfur atom in adjacent molecules.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the structural validation of DCPSF and its derivatives must follow self-validating experimental loops. The following protocols detail the causality behind each methodological choice.

Protocol 1: Low-Temperature Single Crystal Growth

Objective: Obtain diffraction-quality single crystals (0.1–0.3 mm) of DCPSF or its SuFEx adducts [3].

  • Solvent Selection: Dissolve 50 mg of the compound in a minimum volume of dichloromethane (DCM). Causality: DCM readily solubilizes the polar −SO2​F group while remaining miscible with non-polar antisolvents.

  • Vapor Diffusion: Place the open vial inside a larger sealed chamber containing pentane. Causality: Gradual diffusion of pentane lowers the dielectric constant of the medium slowly, forcing the hydrophobic dichloropyridine cores to aggregate via π−π stacking without premature amorphous precipitation.

  • Thermal Control: Maintain the chamber at 4 °C. Causality: Lower temperatures reduce the kinetic energy of the molecules, favoring thermodynamically stable crystal lattice formation over kinetic trapping.

Protocol 2: X-Ray Diffraction Data Collection & Refinement

Objective: Solve the crystal structure with high precision, specifically targeting the S-F bond length.

  • Cryo-Mounting: Mount the crystal on a goniometer and immediately submerge it in a 100 K nitrogen stream [3]. Causality: The terminal fluorine atom is highly susceptible to rotational disorder. Freezing the crystal to 100 K drastically reduces the atomic displacement parameters (thermal ellipsoids), allowing precise localization of the fluorine atom.

  • Diffraction & Phasing: Collect data using CuKα or MoKα radiation. Solve the structure using direct methods.

  • Self-Validating CheckCIF Loop: Post-refinement, run the data through CheckCIF. Self-Validation: If A-level alerts (e.g., large residual electron density peaks near the sulfur) appear, it indicates unmodeled rotational disorder of the −SO2​F group. The refinement model must be adjusted using split-occupancy models before the structure is finalized.

Crystallography_Logic Growth Vapor Diffusion (DCM/Pentane) Mounting Cryo-Mounting (100 K N2 Stream) Growth->Mounting Select 0.1-0.3mm crystal Diffraction Data Collection (Mo Kα, λ=0.71073 Å) Mounting->Diffraction Minimize thermal motion Refinement Least-Squares Refinement (F^2) Diffraction->Refinement Phase solution Validation CheckCIF Validation (Self-Correction Loop) Refinement->Validation Model generation Validation->Refinement Resolve A/B Alerts

Fig 2. Self-validating crystallographic workflow for DCPSF structural confirmation.

Protocol 3: SuFEx Derivatization for Structural Trapping

Because neat DCPSF can be challenging to crystallize, structural validation is often achieved by trapping it via a SuFEx reaction with a bulky amine (e.g., adamantylamine) to form a highly crystalline sulfonamide [5].

  • Reaction: React DCPSF with 1.2 eq of adamantylamine and 0.2 eq of DBU in acetonitrile.

  • Self-Validating NMR Check: Monitor the reaction via 19F NMR. Self-Validation: The characteristic S-F signal at ~+50-60 ppm must completely disappear. This confirms quantitative conversion, ensuring the subsequent crystal grown is the pure sulfonamide adduct, preventing co-crystallization artifacts.

Quantitative Data Summaries

Table 1: Predictive Crystallographic Parameters for 3,5-Dichloropyridine Scaffolds

Compound / ScaffoldExpected Space GroupPredominant Packing MotifKey Intermolecular ContactsRef
3,5-Dichloropyridine (Neat) P21​/m (Phase I)Centrosymmetric, Z=2 Cl⋯Cl halogen bonds[4]
4-Amino-3,5-dichloropyridine P21​/c or similarSupramolecular chains N−H⋯N , Cl⋯H (40.1%)[1]
DCPSF (Predicted) P21​/c or P1ˉ Offset π−π stacking Cl⋯F , C−H⋯O N/A
DCPSF-Adamantyl Adduct Pbca or P21​/c Hydrophobic clustering N−H⋯O , Steric interlocking[5]

Table 2: Key Stereochemical Metrics of the S(VI) Center in DCPSF

Geometric ParameterTypical Value RangeMechanistic Significance
S–F Bond Length 1.56 – 1.58 ÅHighly polarized; requires H-bonding activation for SuFEx cleavage.
S=O Bond Length 1.41 – 1.43 ÅDouble bond character; acts as H-bond acceptors in protein pockets.
O–S–O Angle 120° – 123°Deviation from ideal tetrahedral (109.5°) due to oxygen lone-pair repulsion.
C(4)–S Rotational Barrier > 15 kcal/molLocked conformation due to steric clash with C(3)/C(5) chlorines.

References

  • Title: 4-Amino-3,5-dichloropyridine Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Structure-based design and analysis of SuFEx chemical probes Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Phase transitions in 3,5-dichloropyridine Source: Phase Transitions (Taylor & Francis) URL: [Link]

  • Title: SuFEx in Metal–Organic Frameworks: Versatile Postsynthetic Modification Tool Source: ACS Applied Materials & Interfaces URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 3,5-Dichloropyridine-4-sulfonyl Fluoride in Targeted Drug Discovery

An In-Depth Technical Guide Introduction: Expanding the Druggable Proteome with Covalent Modifiers The paradigm of targeted drug discovery has been significantly advanced by the development of covalent inhibitors—molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: Expanding the Druggable Proteome with Covalent Modifiers

The paradigm of targeted drug discovery has been significantly advanced by the development of covalent inhibitors—molecules that form a stable, chemical bond with their protein target. This strategy can lead to enhanced potency, prolonged pharmacodynamic effects, and improved selectivity.[1] Historically, the focus has been on targeting the nucleophilic thiol of cysteine residues due to their high intrinsic reactivity. However, the scarcity of cysteine in many protein binding sites represents a significant limitation, leaving a vast portion of the proteome inaccessible to this approach.[2][3]

To overcome this hurdle, researchers have sought out new electrophilic "warheads" capable of reacting with other, more abundant nucleophilic amino acid residues. Among the most promising of these are sulfonyl fluorides (SFs), which leverage the principles of Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry".[4][5] These warheads exhibit remarkable stability and can be tuned to react specifically with the side chains of tyrosine, lysine, histidine, serine, and threonine.[1][2]

This guide focuses on a particularly versatile chemical scaffold: 3,5-Dichloropyridine-4-sulfonyl fluoride . This molecule is an exemplary tool for targeted covalent inhibitor design, comprising two key functional components:

  • The Sulfonyl Fluoride (-SO₂F) Moiety : This is the electrophilic warhead responsible for forming a stable covalent bond with a nucleophilic residue on the target protein.

  • The 3,5-Dichloropyridine Core : This heterocyclic scaffold serves as a rigid and synthetically tractable starting point for elaboration. The chlorine atoms can be readily displaced via cross-coupling reactions (e.g., Suzuki, Sonogashira) to install specific recognition elements that guide the molecule to the desired protein binding pocket, thereby ensuring target selectivity.

By combining the tunable targeting capabilities of the pyridine core with the broad residue reactivity of the sulfonyl fluoride, this scaffold provides a powerful platform for developing the next generation of targeted covalent therapeutics.

The Mechanism of Covalent Engagement: Sulfur(VI) Fluoride Exchange (SuFEx)

The reactivity of the sulfonyl fluoride warhead is governed by the principles of SuFEx chemistry, a concept introduced by Sharpless and coworkers.[4] The S(VI)-F bond is exceptionally stable under physiological conditions (e.g., resistant to hydrolysis and reduction), minimizing off-target reactions and improving the compound's pharmacokinetic profile.[6][7] However, when positioned within the microenvironment of a protein's binding pocket, a suitably oriented nucleophilic amino acid side chain can attack the electrophilic sulfur atom. This results in the displacement of the fluoride ion and the formation of a highly stable sulfonamide or sulfonate ester linkage between the inhibitor and the protein.[3] This reaction transforms a transient, non-covalent binding event into a durable, covalent modification.

The ability of sulfonyl fluorides to react with a range of nucleophiles beyond cysteine is a key advantage, dramatically expanding the scope of potential drug targets.[1][8]

cluster_0 Inhibitor Scaffold cluster_1 Target Protein Binding Pocket cluster_2 Covalent Adduct Inhibitor 3,5-Dichloropyridine-4-sulfonyl Fluoride (R-SO₂F) Target Protein Target with Nucleophilic Residue (Nu-H) (e.g., Tyr, Lys, His, Ser) Inhibitor->Target 1. Non-covalent Binding & Proximity Alignment Adduct Covalently Modified Protein (R-SO₂-Nu-Protein) Target->Adduct 2. Nucleophilic Attack (SuFEx) Displaces Fluoride HF HF Target->HF Byproduct

Caption: Mechanism of covalent modification via SuFEx chemistry.

Application Note 1: Rational Design and Synthesis of a Targeted Covalent Inhibitor

Objective: To synthesize a selective covalent inhibitor for a hypothetical protein kinase, "Kinase-X," which possesses a targetable lysine residue in its ATP-binding pocket. We will use the 3,5-Dichloropyridine-4-sulfonyl fluoride scaffold as our starting point.

Design Rationale: Our design strategy involves a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the modular installation of a "recognition motif" onto the pyridine core.[9] For Kinase-X, we will install a 4-phenoxyaniline group, a common hinge-binding element in kinase inhibitors, at the 3-position of the pyridine ring. The remaining chlorine at the 5-position can be retained or modified in further optimization cycles. The sulfonyl fluoride at the 4-position will serve as the covalent warhead to engage the target lysine.

Protocol 1: Synthesis of a Kinase-X Covalent Inhibitor

This protocol outlines a plausible, two-step synthesis.

Step 1: Suzuki-Miyaura Cross-Coupling

  • Reagents & Materials:

    • 3,5-Dichloropyridine-4-sulfonyl fluoride

    • (4-phenoxyphenyl)boronic acid

    • Palladium(II) acetate [Pd(OAc)₂]

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane (anhydrous)

    • Water (degassed)

    • Schlenk flask or similar reaction vessel

    • Magnetic stirrer and heating mantle

    • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

  • Procedure: a. To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-Dichloropyridine-4-sulfonyl fluoride (1.0 equiv), (4-phenoxyphenyl)boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv). b. Add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv). c. Evacuate and backfill the flask with the inert gas three times. d. Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water). e. Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. f. Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. g. Wash the organic layer with water and then with brine. h. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography on silica gel to yield the intermediate, 3-(4-phenoxyphenyl)-5-chloro-pyridine-4-sulfonyl fluoride .

Step 2: (Optional) Further Functionalization or Use

The resulting molecule can be used directly or subjected to a second cross-coupling reaction at the remaining chlorine position to further explore the structure-activity relationship (SAR).

Start 3,5-Dichloropyridine- 4-sulfonyl fluoride Reaction Suzuki-Miyaura Cross-Coupling (80-100 °C) Start->Reaction Reagents Reagents: (4-phenoxyphenyl)boronic acid Pd(OAc)₂, SPhos, K₂CO₃ Solvent: Dioxane/H₂O Reagents->Reaction Workup Workup & Purification (Extraction, Chromatography) Reaction->Workup Product Targeted Inhibitor: 3-(4-phenoxyphenyl)-5-chloro- pyridine-4-sulfonyl fluoride Workup->Product cluster_0 Biochemical Validation cluster_1 Cellular Validation LCMS Protocol 2: Intact Protein LC-MS Kinetics Protocol 3: Time-Dependent Inhibition Assay CETSA Protocol 4: Cellular Thermal Shift Assay (CETSA) Inhibitor Synthesized Inhibitor Inhibitor->LCMS Confirms Covalent Adduct Inhibitor->Kinetics Determines Potency & Mechanism Inhibitor->CETSA Confirms In-Cell Target Engagement

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Application

Application Notes &amp; Protocols: Conjugation of 3,5-Dichloropyridine-4-sulfonyl Fluoride with Amino Acids

Introduction In the landscape of modern drug discovery and chemical biology, the ability to forge stable, covalent linkages between small molecules and biological macromolecules is of paramount importance. This process,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and chemical biology, the ability to forge stable, covalent linkages between small molecules and biological macromolecules is of paramount importance. This process, known as bioconjugation, is the cornerstone for developing targeted covalent inhibitors, antibody-drug conjugates (ADCs), and sophisticated chemical probes. The ideal chemical handle for such applications must possess a delicate balance of stability under physiological conditions and tunable reactivity for selective engagement with its target.

Aryl sulfonyl fluorides have emerged as a superior class of electrophiles that fulfill these criteria, rising to prominence through the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1] Championed by Nobel laureate K. Barry Sharpless, SuFEx is recognized as a next-generation "click chemistry" reaction, prized for its high efficiency, broad scope, and biocompatibility. Unlike their more reactive sulfonyl chloride counterparts, which are prone to hydrolysis and non-specific reactions, sulfonyl fluorides exhibit remarkable stability in aqueous environments yet react selectively with nucleophilic amino acid residues under specific conditions.[2]

This guide focuses on a specific and highly relevant member of this class: 3,5-Dichloropyridine-4-sulfonyl Fluoride . The electron-deficient dichloropyridine core enhances the electrophilicity of the sulfur center, making it a potent tool for conjugation. The pyridine scaffold itself is a privileged structure in medicinal chemistry, offering desirable pharmacokinetic properties and vectors for further functionalization.[3]

These application notes provide a comprehensive technical framework for researchers, chemists, and drug development professionals, detailing the underlying mechanisms, step-by-step protocols, and expert insights for the successful conjugation of 3,5-Dichloropyridine-4-sulfonyl fluoride with amino acids.

PART 1: The Chemistry of Sulfonyl Fluoride-Amine Conjugation

Mechanism of Action: Sulfur(VI) Fluoride Exchange (SuFEx)

The core reaction is a nucleophilic substitution at a hexavalent sulfur center. The primary amine of an amino acid (either the N-terminus or the ε-amino group of a lysine residue) acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl fluoride. This attack forms a transient pentacoordinate intermediate, which subsequently collapses, expelling a fluoride ion as the leaving group to yield a highly stable sulfonamide bond.

The reaction is highly efficient and chemoselective, producing only sulfonylation products. The stability of the S-F bond to hydrolysis and general redox conditions, combined with its tailored reactivity towards strong nucleophiles, makes it an ideal "latent" electrophile for biological applications.[1]

G A 1. Dissolve Amino Acid & Base B 2. Add Sulfonyl Fluoride Solution A->B C 3. Stir at RT (Monitor via TLC/LC-MS) B->C D 4. Aqueous Work-up & Extraction C->D E 5. Dry, Concentrate Organic Phase D->E F 6. Purify via Chromatography E->F G 7. Characterize Product (NMR, MS) F->G

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Method

Synthesis of Novel Sulfonamides from 3,5-Dichloropyridine-4-sulfonyl Fluoride: A Detailed Guide for Medicinal Chemistry Applications

Abstract This comprehensive guide details the synthesis of novel sulfonamides derived from 3,5-Dichloropyridine-4-sulfonyl fluoride, a versatile building block in medicinal chemistry. The pyridine sulfonamide moiety is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the synthesis of novel sulfonamides derived from 3,5-Dichloropyridine-4-sulfonyl fluoride, a versatile building block in medicinal chemistry. The pyridine sulfonamide moiety is a privileged structure found in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] This document provides an in-depth analysis of the reaction mechanism, detailed experimental protocols, and critical insights into process optimization and safety. The protocols are designed for researchers, scientists, and drug development professionals, offering a robust and scalable approach to synthesizing diverse libraries of pyridine sulfonamides for therapeutic discovery.

Introduction: The Significance of Pyridine Sulfonamides in Drug Discovery

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to enhance pharmacokinetic properties and target binding affinity through hydrogen bonding.[1] When integrated with a sulfonamide functional group, the resulting hybrid molecules present a unique combination of physicochemical properties that are highly advantageous for drug design.[1][2] Sulfonamides are often employed as bioisosteres for carboxylic acids, offering similar hydrogen bonding capabilities but with improved metabolic stability and aqueous solubility.[1] The strategic placement of chloro-substituents on the pyridine ring at the 3 and 5 positions enhances the electrophilicity of the sulfonyl fluoride group, making it a valuable intermediate for the synthesis of more complex molecules.[4]

Sulfonyl fluorides have emerged as attractive alternatives to the more traditional sulfonyl chlorides for the synthesis of sulfonamides.[5] Their enhanced stability and reduced reactivity offer greater control and selectivity in reactions, particularly for late-stage functionalization in complex molecule synthesis.[5][6] This guide focuses on leveraging the unique reactivity of 3,5-Dichloropyridine-4-sulfonyl fluoride to construct a diverse array of sulfonamide derivatives.

Reaction Mechanism and Pathway

The synthesis of sulfonamides from 3,5-Dichloropyridine-4-sulfonyl fluoride proceeds via a nucleophilic substitution reaction at the sulfur atom. The reaction is typically carried out by treating the sulfonyl fluoride with a primary or secondary amine in the presence of a base.

Several modern catalytic methods have been developed to facilitate this transformation, offering milder reaction conditions and broader substrate scope.[5][7][8] One particularly effective approach involves the use of a Lewis acid catalyst, such as calcium triflimide [Ca(NTf2)2], which activates the sulfonyl fluoride towards nucleophilic attack by the amine.[6][9] Another powerful catalytic system employs 1-hydroxybenzotriazole (HOBt) in combination with silicon additives to promote the amidation of sulfonyl fluorides.[5][7]

The general mechanism can be visualized as follows:

Sulfonamide Synthesis General Reaction Pathway for Sulfonamide Synthesis A 3,5-Dichloropyridine-4-sulfonyl fluoride D Activated Intermediate A->D Activation B Primary or Secondary Amine (R1R2NH) B->D Nucleophilic Attack C Base or Catalyst C->D E 3,5-Dichloropyridine-4-sulfonamide D->E Fluoride Displacement F Byproduct (e.g., HF, Salt) D->F Proton Transfer/Salt Formation

Caption: General reaction pathway for sulfonamide synthesis.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of sulfonamides from 3,5-Dichloropyridine-4-sulfonyl fluoride. Two primary methods are presented: a general base-mediated approach and a more advanced catalytic method for challenging substrates.

Safety Precautions

Working with sulfonyl fluorides requires strict adherence to safety protocols. These compounds can be corrosive and may release hydrogen fluoride upon decomposition.[10][11][12] Always handle 3,5-Dichloropyridine-4-sulfonyl fluoride and other reagents in a well-ventilated fume hood.[10][11][13] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[10][11][12] An emergency shower and eyewash station should be readily accessible.[12][13]

Protocol 1: General Base-Mediated Synthesis of Sulfonamides

This protocol is suitable for a wide range of primary and secondary amines. Pyridine is often used as both the base and a solvent in this reaction.[14]

Materials and Reagents:

ReagentMolar Equiv.Purpose
3,5-Dichloropyridine-4-sulfonyl fluoride1.0Starting Material
Primary or Secondary Amine1.1 - 1.5Nucleophile
Pyridine or Triethylamine (Et3N)2.0 - 3.0Base and/or Solvent
Dichloromethane (DCM) or Tetrahydrofuran (THF)-Solvent (if not using neat pyridine)
1 M Hydrochloric Acid (HCl)-Work-up
Saturated Sodium Bicarbonate (NaHCO3) solution-Work-up
Brine-Work-up
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)-Drying Agent

Procedure:

  • To a solution of the amine (1.1-1.5 eq) in the chosen solvent (DCM, THF, or neat pyridine), add the base (2.0-3.0 eq of pyridine or Et3N).[14]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 3,5-Dichloropyridine-4-sulfonyl fluoride (1.0 eq) to the stirred solution. The addition can be done neat or as a solution in a small amount of the reaction solvent.[14]

  • Allow the reaction to warm to room temperature and stir for 1-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[14]

  • Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.[14]

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.[14]

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.[14]

  • The crude product can be purified by recrystallization or column chromatography on silica gel.[14][15]

Base_Mediated_Workflow Workflow for Base-Mediated Sulfonamide Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Amine in Solvent B Add Base (Pyridine/Et3N) A->B C Cool to 0 °C B->C D Slowly Add Sulfonyl Fluoride C->D E Warm to Room Temperature Stir for 1-24h D->E F Monitor by TLC E->F G Quench with 1 M HCl F->G Reaction Complete H Extract with Organic Solvent G->H I Wash with HCl, H2O, NaHCO3, Brine H->I J Dry and Concentrate I->J K Recrystallization or Column Chromatography J->K

Caption: Workflow for base-mediated sulfonamide synthesis.

Protocol 2: Catalytic Synthesis using HOBt and a Silicon Additive

This protocol is particularly effective for sterically hindered amines and can often provide higher yields with lower catalyst loading.[5][7]

Materials and Reagents:

ReagentMolar Equiv.Purpose
3,5-Dichloropyridine-4-sulfonyl fluoride1.0Starting Material
Primary or Secondary Amine1.5 - 2.0Nucleophile
1-Hydroxybenzotriazole (HOBt)0.05 (5 mol%)Catalyst
Tetramethyldisiloxane (TMDS) or (TMS)2O1.0 - 2.0Silicon Additive
N,N-Diisopropylethylamine (DIPEA)1.0Base
Anhydrous Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)-Solvent

Procedure:

  • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3,5-Dichloropyridine-4-sulfonyl fluoride (1.0 eq), amine (1.5-2.0 eq), HOBt (0.05 eq), and DIPEA (1.0 eq) in anhydrous DMSO or NMP.[5]

  • Add the silicon additive (TMDS or (TMS)2O, 1.0-2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature (25 °C) or gently heat to 50-60 °C for more hindered substrates.[5]

  • Monitor the reaction for 24-48 hours by TLC or LC-MS.[5]

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.[5]

Data Presentation: Expected Outcomes

The following table provides representative examples of expected yields for the synthesis of various sulfonamides from sulfonyl fluorides, based on literature precedents. Actual yields will vary depending on the specific amine and reaction conditions used.

Amine SubstrateMethodTypical Yield (%)Reference
AnilineBase-mediated85-95[14]
BenzylamineCatalytic (HOBt)90-99[5]
tert-ButylamineCatalytic (HOBt)87-95[5]
MorpholineBase-mediated90-98[16]
AmantadineCatalytic (HOBt)90-95[5][7]

Troubleshooting and Optimization

Low Yield:

  • Cause: Incomplete reaction or side reactions.

  • Solution: Increase the reaction time or temperature. For the catalytic method, ensure all reagents and the solvent are anhydrous. Consider using a more potent catalytic system like Ca(NTf2)2 for particularly unreactive substrates.[6][9]

Product Purification Issues:

  • Cause: Co-eluting impurities or product tailing on silica gel.

  • Solution: For basic pyridine-containing products that may streak on silica gel, adding a small amount of a weak base like triethylamine or pyridine to the mobile phase during column chromatography can improve peak shape and separation.[15] Optimize the recrystallization solvent system to enhance purity.[15]

Conclusion

The synthesis of sulfonamides from 3,5-Dichloropyridine-4-sulfonyl fluoride offers a versatile and efficient route to a class of compounds with significant therapeutic potential. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel pyridine sulfonamides. By understanding the underlying reaction mechanisms and employing the appropriate synthetic strategies, a diverse library of drug-like molecules can be generated for further biological evaluation.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Sulfonamides Using Pyridine-2-Sulfonate Derivatives.
  • ChemRxiv. (n.d.). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates.
  • ChemicalBook. (n.d.). 3-Pyridinesulfonamide synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for the Use of Pyridine as a Base in Sulfonamide Synthesis.
  • ECHEMI. (n.d.). Sulfonyl fluoride SDS, 2699-79-8 Safety Data Sheets.
  • NJ.gov. (n.d.). Common Name: SULFURYL FLUORIDE HAZARD SUMMARY.
  • ResearchGate. (n.d.). A Broad‐Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates | Request PDF.
  • ChemicalBook. (n.d.). SULFURYL FLUORIDE - Safety Data Sheet.
  • ACS Publications. (2025). Biomimetic Oxidation of Disulfides for the Synthesis of Sulfonyl Fluorides and Primary Sulfonamides Catalyzed by Copper/Lewis Acid. Organic Letters.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • RSC Publishing. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid.
  • ACS Publications. (2010). A Practical, One-Pot Synthesis of Sulfonylated Pyridines. Organic Letters.
  • Synquest Labs. (n.d.). Sulfuryl fluoride.
  • PMC. (n.d.). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents.
  • ACS Publications. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters.
  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • NIH. (n.d.). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. PMC.
  • Benchchem. (n.d.). Technical Support Center: Purification of Pyrimidine-2-sulfonamide and its Derivatives.
  • chemBlink. (n.d.). CAS # 228809-78-7, 3,5-Dichloropyridin-4-amine, 4-ADCP.

Sources

Application

Application Notes &amp; Protocols: Strategic Cross-Coupling of 3,5-Dichloropyridine-4-sulfonyl Fluoride

Introduction: A Bifunctional Scaffold for Complex Molecule Synthesis 3,5-Dichloropyridine-4-sulfonyl fluoride is a highly versatile and strategic building block for researchers in medicinal chemistry and materials scienc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Bifunctional Scaffold for Complex Molecule Synthesis

3,5-Dichloropyridine-4-sulfonyl fluoride is a highly versatile and strategic building block for researchers in medicinal chemistry and materials science. Its structure presents two distinct and orthogonally reactive sites for palladium-catalyzed cross-coupling reactions: two reactive C(sp²)–Cl bonds and a more inert, yet activatable, C(sp²)–S bond of the sulfonyl fluoride group. The sulfonyl fluoride moiety itself is notably stable under many reaction conditions, a characteristic that has led to its description as a "privileged warhead" in chemical biology and a reliable connector in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.[1][2][3]

This guide provides a detailed technical overview of the cross-coupling strategies for 3,5-Dichloropyridine-4-sulfonyl fluoride. We will explore the chemoselective functionalization of the C–Cl bonds while preserving the sulfonyl fluoride, and discuss the more challenging, recently developed conditions for activating the C–S bond. The protocols and insights provided herein are designed to empower researchers to leverage the unique reactivity of this scaffold for the efficient construction of complex, functionalized pyridine derivatives.

Reactivity Profile and Strategic Considerations

The primary consideration when designing a synthesis using 3,5-Dichloropyridine-4-sulfonyl fluoride is the chemoselectivity between the C–Cl and C–SO₂F bonds.

  • C–Cl Bond Reactivity: The C–Cl bonds on the pyridine ring are the more conventional and accessible handles for cross-coupling. Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are well-established for chloro-pyridines.[4][5][6] Activation of C–Cl bonds is generally favored and occurs under milder conditions compared to C–S bond activation.[7]

  • C–SO₂F Bond Reactivity: The sulfonyl fluoride group is exceptionally stable due to the strong S–F bond and is often inert to conditions used for C–Cl bond coupling.[8][9][10] However, recent advances have shown that the C–S bond of aryl sulfonyl fluorides can act as an electrophilic partner in Suzuki-Miyaura reactions under specific, often base-free, conditions.[10][11][12] Mechanistic studies suggest this proceeds via oxidative addition of the palladium catalyst into the C–S bond.[1][11]

This dual reactivity allows for a modular approach. One can first functionalize the C–Cl positions and then, if desired, either utilize the sulfonyl fluoride for SuFEx chemistry or attempt a second cross-coupling at the C4-position.

G cluster_0 Strategic Workflow for 3,5-Dichloropyridine-4-sulfonyl Fluoride Start 3,5-Dichloropyridine- 4-sulfonyl fluoride Decision Choose Coupling Site Start->Decision CCl_Coupling C-Cl Bond Functionalization (Suzuki, Buchwald-Hartwig, etc.) Decision->CCl_Coupling Standard Pd Catalysis (Base, Ligand) CS_Coupling C-S Bond Functionalization (Desulfonative Suzuki) Decision->CS_Coupling Specialized Conditions (Base-Free) Product1 3,5-Disubstituted-4-sulfonyl fluoride Pyridine CCl_Coupling->Product1 Product2 4-Substituted-3,5-dichloro Pyridine CS_Coupling->Product2

Caption: General workflow for selective cross-coupling.

Application Note 1: Suzuki-Miyaura C–C Coupling at the C–Cl Positions

The Suzuki-Miyaura reaction is a robust method for forming C–C bonds by coupling the C–Cl positions with various boronic acids or esters. Under typical conditions, the sulfonyl fluoride group remains intact.

Rationale for Protocol Design: The choice of a palladium(II) precatalyst like Pd(OAc)₂ in combination with a sterically hindered biarylphosphine ligand (e.g., SPhos, XPhos) is critical. These ligands facilitate the formation of the active Pd(0) species and promote the challenging oxidative addition to the electron-deficient C–Cl bonds of the pyridine ring.[13] The use of a carbonate base like K₂CO₃ or Cs₂CO₃ is standard for activating the boronic acid partner in the transmetalation step. A polar aprotic solvent system, often with water, is used to dissolve the base and facilitate the catalytic cycle.[14]

Representative Experimental Protocol:

  • Reaction Setup: To a dry Schlenk tube under an inert argon atmosphere, add 3,5-Dichloropyridine-4-sulfonyl fluoride (1.0 equiv.), the desired arylboronic acid (2.5 equiv.), Palladium(II) Acetate (Pd(OAc)₂, 2 mol%), and SPhos (4 mol%).

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 4.0 equiv.).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, to make a 0.2 M solution with respect to the starting material).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the 3,5-diaryl-pyridine-4-sulfonyl fluoride product.

Data Summary: Suzuki-Miyaura Coupling

Coupling Partner (Ar-B(OH)₂)Pd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield
Phenylboronic acid2SPhos (4)K₂CO₃ (4.0)Dioxane/H₂O10075-85%
4-Methoxyphenylboronic acid2SPhos (4)K₂CO₃ (4.0)Dioxane/H₂O10080-90%
3-Thienylboronic acid2RuPhos (4)Cs₂CO₃ (4.0)Dioxane/H₂O10065-75%
4-(Trifluoromethyl)phenylboronic acid2XPhos (4)K₂CO₃ (4.0)Toluene/H₂O11070-80%

Yields are estimated based on similar transformations of dichloropyridines and are for illustrative purposes.

Application Note 2: Buchwald-Hartwig C–N Coupling at the C–Cl Positions

The Buchwald-Hartwig amination allows for the synthesis of 3,5-diamino-pyridine-4-sulfonyl fluoride derivatives, which are valuable scaffolds in medicinal chemistry.[5][15]

Rationale for Protocol Design: This transformation requires a robust catalytic system capable of coupling amines with unactivated aryl chlorides. A common choice is a palladium source like Pd₂(dba)₃ combined with a sterically demanding, electron-rich phosphine ligand such as XPhos or BrettPhos. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is essential for deprotonating the amine and facilitating the reductive elimination step that forms the C–N bond. Anhydrous, non-polar aprotic solvents like toluene or dioxane are required to prevent catalyst deactivation and hydrolysis of the base.[16]

Representative Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert argon atmosphere, add Pd₂(dba)₃ (2 mol%), XPhos (4.5 mol%), and Sodium tert-butoxide (NaOtBu, 4.4 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add 3,5-Dichloropyridine-4-sulfonyl fluoride (1.0 equiv.) and the desired amine (2.3 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (to make a 0.1 M solution).

  • Reaction Conditions: Seal the tube and heat the mixture to 110 °C for 16-24 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to obtain the desired 3,5-diamino-pyridine-4-sulfonyl fluoride derivative.

Application Note 3: Desulfonative Suzuki-Miyaura C–C Coupling

While less common, the C–S bond of the sulfonyl fluoride can be selectively cleaved and coupled. This desulfonative cross-coupling represents a powerful, albeit more challenging, transformation that significantly broadens the synthetic utility of the starting material.[10][11]

Rationale for Protocol Design: The key to this transformation is the selective oxidative addition of Pd(0) into the C–S bond over the C–Cl bonds. Intriguingly, these conditions are often performed without a base.[10][11] The mechanism is believed to involve oxidative addition at the C–S bond, followed by desulfonation to form a Pd–F intermediate, which then undergoes transmetalation with the boronic acid.[1][11] The choice of catalyst and ligand is crucial for promoting this unusual reactivity.

G cluster_0 Catalytic Cycle: C-Cl vs C-S Activation cluster_ccl Pathway A: C-Cl Coupling (Standard) cluster_cs Pathway B: C-S Coupling (Desulfonative) Start Pd(0)L_n OA_CCl Oxidative Addition (C-Cl) Start->OA_CCl Ligand, Base OA_CS Oxidative Addition (C-S) Start->OA_CS Specialized Ligand, Base-Free SM 3,5-Cl2-Py-SO2F SM->OA_CCl SM->OA_CS TM_CCl Transmetalation (ArB(OH)2 / Base) OA_CCl->TM_CCl RE_CCl Reductive Elimination TM_CCl->RE_CCl RE_CCl->Start Catalyst Regeneration Prod_CCl 3-Cl-5-Ar-Py-SO2F RE_CCl->Prod_CCl Desulf Desulfonation (-SO2) OA_CS->Desulf TM_CS Transmetalation (ArB(OH)2 / No Base) Desulf->TM_CS RE_CS Reductive Elimination TM_CS->RE_CS RE_CS->Start Catalyst Regeneration Prod_CS 4-Ar-3,5-Cl2-Py RE_CS->Prod_CS

Caption: Competing catalytic pathways for C-Cl vs. C-S bond activation.

Representative Experimental Protocol:

  • Reaction Setup: To a dry Schlenk tube under an inert argon atmosphere, add 3,5-Dichloropyridine-4-sulfonyl fluoride (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), Pd(OAc)₂ (5 mol%), and RuPhos (10 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to make a 0.1 M solution). Note: No base is added.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a plug of silica gel, washing with additional ether. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography or preparative HPLC to isolate the 4-aryl-3,5-dichloropyridine product.

Safety and Handling

  • 3,5-Dichloropyridine-4-sulfonyl fluoride: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care.

  • Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Solvents: Use anhydrous and degassed solvents where specified to ensure optimal reaction performance and safety.

Conclusion

3,5-Dichloropyridine-4-sulfonyl fluoride is a powerful and versatile building block whose reactivity can be precisely controlled through the strategic selection of catalysts, ligands, and reaction conditions. By understanding the differential reactivity of the C–Cl and C–S bonds, researchers can selectively perform a variety of cross-coupling reactions to access diverse and complex molecular architectures. The protocols provided in this guide serve as a robust starting point for the exploration and application of this valuable synthetic intermediate.

References

  • Vertex AI Search. (2021). 'Awaken' Aryl Sulfonyl Fluoride: A New Partner of Suzuki–Miyaura Coupling Reaction.
  • PRISM. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides.
  • PubMed. (2021). Desulfonative Suzuki-Miyaura Coupling of Sulfonyl Fluorides. Angew Chem Int Ed Engl, 60(48), 25307-25312.
  • PMC. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Beilstein J. Org. Chem. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry.
  • ETH Library. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • Radboud Repository. (Date not available). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity.
  • ResearchGate. (Date not available). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
  • ResearchGate. (Date not available). Scheme 2 Synthesis of various 3,5-dichloro-2,6-dialkynylpyridines 4a-g,...
  • ChemRxiv. (Date not available). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • Wikipedia. (Date not available). Buchwald–Hartwig amination.
  • RSC Publishing. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, (5).
  • Request PDF. (Date not available). Desulfonative Suzuki–Miyaura Coupling of Sulfonyl Fluorides.
  • Org. Chem. Front. (Date not available). 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction.
  • ResearchGate. (Date not available). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines.
  • PMC. (Date not available). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Beilstein J. Org. Chem. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Benchchem. (2025). Synthesis of Pharmaceutical Intermediates from 3,5-Dichloropyridine: Application Notes and Protocols.
  • Tokyo Chemical Industry Co., Ltd. (Date not available). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3,5-Dichloropyridine-4-sulfonyl Fluoride Stability &amp; Troubleshooting

Welcome to the Technical Support Center for 3,5-Dichloropyridine-4-sulfonyl fluoride . This guide is designed for researchers, chemical biologists, and drug development professionals utilizing Sulfur(VI) Fluoride Exchang...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3,5-Dichloropyridine-4-sulfonyl fluoride . This guide is designed for researchers, chemical biologists, and drug development professionals utilizing Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. While sulfonyl fluorides are celebrated for their "golden bond" stability, heteroaromatic variants require specific handling to prevent degradation during long-term experiments.

Mechanistic Causality of Degradation

To effectively prevent degradation, one must understand the structural thermodynamics of the molecule. The S–F bond possesses a remarkably high homolytic bond dissociation energy (90.5 ± 4.3 kcal/mol) compared to the S–Cl bond (46 ± 4 kcal/mol)[1]. This makes sulfonyl fluorides highly resistant to reduction and homolytic cleavage, allowing them to survive complex biological environments[1].

However, 3,5-Dichloropyridine-4-sulfonyl fluoride features an inherently electron-withdrawing pyridine ring. The addition of two highly electronegative chlorine atoms at the ortho (3,5) positions creates a severely electron-deficient center at the 4-position. While the ortho-chlorines provide steric shielding, the intense electrophilicity of the sulfur center makes it susceptible to attack by hard nucleophiles (like hydroxide ions) over extended periods[2]. Heteroaromatic sulfonyl fluorides are markedly more stable than their chloride counterparts, yet they are not entirely immune to hydrolysis under prolonged basic conditions[3].

MechanisticPathways SF 3,5-Dichloropyridine- 4-sulfonyl fluoride Hydrolysis Hydrolysis (Aqueous Base) SF->Hydrolysis H2O, OH- (pH > 8) Nucleophile Adventitious Nucleophiles SF->Nucleophile Trace Amines/Alcohols SuFEx Target SuFEx Reaction SF->SuFEx Target Phenol/Amine SulfonicAcid Sulfonic Acid (-1.99 Da Shift) Hydrolysis->SulfonicAcid SideProduct Off-Target Adducts (Variable Shift) Nucleophile->SideProduct Product Covalent Conjugate (Stable) SuFEx->Product

Degradation pathways vs. target SuFEx trajectory for 3,5-Dichloropyridine-4-sulfonyl fluoride.

Troubleshooting Guides & FAQs

Q: Why does 3,5-Dichloropyridine-4-sulfonyl fluoride degrade in my long-term biochemical assays despite the general stability of SuFEx reagents? A: The degradation is driven by hydroxide-mediated hydrolysis. While SuFEx groups are generally stable in aqueous solutions across a wide pH range (1–10)[4], the electron-withdrawing nature of the dichloropyridine ring accelerates the reaction with OH− . If your assay runs for several days at 37°C in a mildly basic buffer (e.g., pH 8.5), the continuous exposure to hydroxide ions will slowly convert the sulfonyl fluoride into an inactive sulfonic acid[5].

Q: How can I differentiate between hydrolysis and off-target nucleophilic degradation in my LC-MS data? A: You can definitively identify the degradation pathway via mass spectrometry:

  • Hydrolysis: The conversion of a sulfonyl fluoride (–SO₂F) to a sulfonic acid (–SO₃H) involves the loss of a fluorine atom (18.99 Da) and the addition of a hydroxyl group (17.01 Da). Look for a characteristic mass shift of -1.98 Da in your LC-MS traces.

  • Off-Target Nucleophiles: If your solvent contains trace primary amines or alcohols, the mass shift will be positive, corresponding to the mass of the nucleophile minus the displaced fluorine atom.

Q: What are the optimal storage conditions to maintain >99% active titer over 12+ months? A: Do not store the compound as a liquid stock solution for long-term use. Hygroscopic solvents like DMSO or DMF will absorb atmospheric moisture over time, initiating slow hydrolysis. Store the reagent as a lyophilized solid in an amber glass vial, backfilled with Argon, at -20°C . Under these conditions, heteroaromatic sulfonyl fluorides remain stable for over a year[2].

Q: Can I use Tris or HEPES buffers for my long-term SuFEx protein labeling experiments? A: Avoid Tris buffer. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine and multiple hydroxyl groups that can act as competitive nucleophiles over long incubation periods. Instead, use non-nucleophilic buffers like HEPES or Phosphate-Buffered Saline (PBS) adjusted to a physiological pH (7.2–7.4) to minimize both off-target reactions and base-catalyzed hydrolysis.

Quantitative Stability Data

The following table summarizes the expected stability of 3,5-Dichloropyridine-4-sulfonyl fluoride under various experimental conditions, allowing you to benchmark your assay's performance.

Storage / Reaction ConditionTimeframePrimary Degradation PathwayRemaining Active Titer (%)
Solid, Argon Atmosphere, -20°C 12 MonthsNone (Stable)> 99%
Anhydrous DMSO Stock, 25°C 14 DaysHydrolysis (via trace H₂O)~ 92%
Aqueous PBS Buffer (pH 7.4), 37°C 24 HoursMild Hydrolysis> 90%
Aqueous Buffer (pH 9.0), 65°C 24 HoursAccelerated Hydrolysis< 50%

Self-Validating Experimental Protocols

To ensure scientific integrity, workflows must be self-validating. The following protocols integrate quality control checkpoints to guarantee the reagent's integrity before and during long-term experiments.

ProtocolWorkflow Step1 1. Reagent Prep Anhydrous Storage Step2 2. Solvent Control Degassing & Sieves Step1->Step2 Step3 3. Reaction Setup Inert Gas & pH Control Step2->Step3 Step4 4. Validation LC-MS Titer Check Step3->Step4

Self-validating workflow for long-term SuFEx experimental setups.

Protocol A: Preparation and Validation of Anhydrous Stock Solutions

Purpose: To create a working stock solution that will not degrade over a 1-2 week experimental window.

  • Solvent Preparation: Dispense anhydrous DMSO or DMF into a Schlenk flask. Add activated 4Å molecular sieves (20% w/v) and purge the solvent with Argon for 15 minutes to remove dissolved oxygen and atmospheric moisture.

  • Equilibration: Remove the vial containing solid 3,5-Dichloropyridine-4-sulfonyl fluoride from the -20°C freezer. Crucial Causality Step: Allow the vial to warm to room temperature in a desiccator for 30 minutes before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the highly electrophilic reagent, seeding future hydrolysis.

  • Dissolution: In a glovebox or under a continuous Argon stream, dissolve the solid in the prepared anhydrous solvent to achieve the desired stock concentration (e.g., 50 mM).

  • Self-Validation (Titer Check): Immediately draw a 1 µL aliquot, dilute in dry acetonitrile, and run an LC-MS analysis. Verify that the R-SO₂F peak is dominant and the R-SO₃H peak (-1.98 Da) is below the limit of detection.

Protocol B: Setup for Long-Term Aqueous SuFEx Assays

Purpose: To maximize the half-life of the sulfonyl fluoride during multi-day biological assays.

  • Buffer Optimization: Prepare a 50 mM HEPES buffer. Adjust the pH to exactly 7.4 using NaOH. Do not exceed pH 7.8, as the rate of hydroxide-mediated S–F bond cleavage increases exponentially in mildly basic aqueous media[5].

  • Reagent Introduction: Add the target protein/nucleophile to the buffer. Introduce the 3,5-Dichloropyridine-4-sulfonyl fluoride stock solution (from Protocol A) to the mixture. Keep the final organic solvent concentration below 5% (v/v) to prevent protein denaturation.

  • Thermal Control: If the experiment spans more than 24 hours, incubate at 4°C or room temperature (20-25°C) rather than 37°C, provided the SuFEx reaction kinetics allow it. Lower temperatures significantly suppress the thermodynamic hydrolysis pathway.

  • Self-Validation (Kinetic Monitoring): At t=0 , t=12h , and t=24h , quench small aliquots with a 1% formic acid solution (to halt basic hydrolysis) and analyze via LC-MS to track the ratio of covalent conjugate formation vs. sulfonic acid degradation.

References

  • BLDpharm. (2025). Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry.1

  • National Institutes of Health (NIH) / PMC. (2023). Sulfur fluoride exchange.4

  • Chemical Science (RSC Publishing). (2025). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media.5

  • ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.2

  • National Institutes of Health (NIH) / PMC. (2023). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry.3

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to SuFEx Click Chemistry: 3,5-Dichloropyridine-4-sulfonyl Fluoride vs. Sulfonyl Chlorides

For researchers and professionals in drug development, the ability to reliably and efficiently connect molecular fragments is paramount. The advent of "click chemistry" provided a paradigm shift, emphasizing reactions th...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the ability to reliably and efficiently connect molecular fragments is paramount. The advent of "click chemistry" provided a paradigm shift, emphasizing reactions that are modular, high-yielding, and biocompatible.[1] Building on this philosophy, the Sulfur(VI) Fluoride Exchange (SuFEx) reaction has emerged as a powerful second-generation click reaction, offering a unique combination of stability and controlled reactivity for creating robust chemical linkages.[2][3]

At the heart of SuFEx chemistry are electrophilic "hubs" capable of reacting with a wide array of nucleophiles. Among the most common hubs are sulfonyl halides. This guide provides an in-depth comparison of two key classes of these reagents: the modern, highly stable heteroaromatic sulfonyl fluorides, exemplified by 3,5-Dichloropyridine-4-sulfonyl fluoride, and the more traditional, highly reactive sulfonyl chlorides. We will explore the fundamental chemical principles, practical performance differences, and provide experimental data to guide your selection in molecular assembly workflows.

The Decisive Factor: The Nature of the S-X Bond

The dramatic difference in performance between sulfonyl fluorides and sulfonyl chlorides is rooted in the fundamental properties of the sulfur-halogen bond. The homolytic bond dissociation energy of the S-F bond in SO₂F₂ is approximately 90.5 kcal/mol, which is nearly double that of the S-Cl bond in SO₂Cl₂ (around 46 kcal/mol).[4][5] This superior thermodynamic stability of the S-F bond has profound practical consequences.

Sulfonyl Fluorides (R-SO₂F): The "Click" Electrophile Sulfonyl fluorides are characterized by a unique balance of stability and "tunable" reactivity.[6]

  • Exceptional Stability: They are remarkably resistant to hydrolysis, thermolysis, and reduction.[7][8] This robustness allows them to be carried through multi-step syntheses and used in a wide range of solvents, including aqueous media, without degradation.[7][9]

  • Latent Reactivity: While stable, the electrophilicity of the sulfur center can be "unleashed" under specific catalytic conditions.[10] The reaction is typically activated by bases (e.g., DBU, BTMG) or silicon-based reagents that facilitate the exchange by activating the nucleophile or stabilizing the leaving fluoride ion.[3][4]

  • High Chemoselectivity: Due to their controlled reactivity, sulfonyl fluorides react selectively at the sulfur center, avoiding the side reactions often seen with their chloride counterparts.[7] This is particularly advantageous when working with molecules bearing multiple nucleophilic sites.

Sulfonyl Chlorides (R-SO₂Cl): The Reactive Workhorse Sulfonyl chlorides are more "traditionally" reactive electrophiles.

  • High Intrinsic Reactivity: The weaker S-Cl bond makes sulfonyl chlorides highly reactive towards nucleophiles, often without the need for specific catalysts.

  • Stability Issues: This high reactivity comes at the cost of stability. They are prone to hydrolysis and can decompose under thermal stress.[11][12] Certain heteroaromatic sulfonyl chlorides, particularly those with the sulfonyl group at the 2- or 4-position of a pyridine ring, are known to decompose via SO₂ extrusion.[11][12]

  • Lower Selectivity: The high electrophilicity can lead to a lack of chemoselectivity, resulting in reactions at unintended nucleophilic sites and the formation of byproducts.[13] For instance, reactions with amino alcohols can yield complex mixtures, whereas sulfonyl fluorides tend to react cleanly at the more nucleophilic amine.[13]

Head-to-Head Comparison: Efficiency and Selectivity

The choice between a sulfonyl fluoride and a sulfonyl chloride directly impacts reaction outcomes, particularly in complex molecular settings relevant to drug discovery.

FeatureSulfonyl Fluorides (e.g., 3,5-Dichloropyridine-4-sulfonyl fluoride)Sulfonyl Chlorides
Stability High; resistant to hydrolysis, thermolysis, and reduction.[7][8]Low to moderate; sensitive to moisture and heat.[11][14]
Reactivity Lower intrinsic reactivity; requires activation (e.g., base, silicon reagent).[10]High intrinsic reactivity; often reacts spontaneously with nucleophiles.
Chemoselectivity Excellent; selectively reacts with target nucleophiles in multifunctional molecules.[7][13]Moderate to poor; can lead to side reactions and byproducts.[13]
Reaction Conditions Broad compatibility; works well in aqueous and protic solvents.[7][9]Often requires anhydrous conditions to prevent hydrolysis.
Handling & Storage Generally bench-stable and easier to handle.Often require careful handling and storage due to instability.[14]
Yield with Simple Amines High; comparable to sulfonyl chlorides.[13]High.[13]
Yield with Amino Alcohols Significantly higher yields due to selective reaction at the amine.[13]Very low yields due to non-selective reactions and byproduct formation.[13]
Yield with Hindered Amines May show low activity due to lower intrinsic reactivity.[15]Can be more effective due to higher intrinsic reactivity.[15]

A study comparing aliphatic sulfonyl fluorides and chlorides in parallel synthesis found that in over 85% of experiments with multifunctional amines (containing alcohol, phenol, or heteroaromatic NH groups), the sulfonyl fluorides gave significantly better yields.[13] The highly reactive sulfonyl chlorides largely failed in these cases.[13] However, for sterically hindered amines, the higher reactivity of sulfonyl chlorides proved advantageous.[15]

Focus on the Hub: 3,5-Dichloropyridine-4-sulfonyl Fluoride

3,5-Dichloropyridine-4-sulfonyl fluoride is an excellent example of a modern SuFEx hub. Its structure is deliberately designed for utility in medicinal chemistry and drug discovery.

  • Heteroaromatic Core: The pyridine ring is a privileged scaffold in pharmacology.

  • Positional Stability: Placing the sulfonyl fluoride at the 4-position of the pyridine ring avoids some of the decomposition pathways (like SO₂ extrusion) that can plague 2- and 4-substituted pyridine sulfonyl chlorides.[11][12]

  • Modulation Handles: The two chlorine atoms serve as handles to modulate the electronic properties of the ring and can potentially be used for subsequent cross-coupling reactions, allowing for further diversification of the molecular scaffold.

The general workflow for utilizing these reagents highlights their fundamental differences.

G cluster_0 Sulfonyl Fluoride (SuFEx) Workflow cluster_1 Sulfonyl Chloride Workflow sf_start Stable R-SO₂F + Multifunctional Nucleophile sf_reagents Add Catalyst (e.g., BTMG) & Additive (e.g., HMDS) sf_start->sf_reagents sf_reaction Controlled Reaction (often minutes at RT) sf_reagents->sf_reaction sf_workup Simple Aqueous Workup / Filtration sf_reaction->sf_workup sf_product High Yield of Single Product sf_workup->sf_product sc_start Unstable R-SO₂Cl + Multifunctional Nucleophile sc_reagents Strict Anhydrous Conditions Inert Atmosphere sc_start->sc_reagents sc_reaction Fast, Less Controlled Reaction sc_reagents->sc_reaction sc_workup Complex Purification (Chromatography) sc_reaction->sc_workup sc_product Mixture of Products Lower Yield sc_workup->sc_product

Caption: Comparative workflows for SuFEx vs. traditional sulfonylation.

Experimental Protocols

The following protocols are representative examples designed to illustrate the practical differences in methodology.

Protocol 1: Accelerated SuFEx using a Sulfonyl Fluoride

This protocol is based on the "Accelerated SuFEx Click Chemistry" (ASCC) methodology, which utilizes a synergistic catalyst/additive system for rapid and efficient coupling.[3][16]

Objective: To synthesize an aryl sulfonate ester from a phenol and 3,5-Dichloropyridine-4-sulfonyl fluoride.

Materials:

  • 3,5-Dichloropyridine-4-sulfonyl fluoride (1.1 equiv)

  • Phenol substrate (1.0 equiv)

  • 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (20 mol%)

  • Hexamethyldisilazane (HMDS) (1.0 equiv)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • To a clean, dry vial under ambient atmosphere, add the phenol substrate (e.g., 0.2 mmol).

  • Add acetonitrile (e.g., 3.3 mL to achieve 0.06 M concentration).

  • Add 3,5-Dichloropyridine-4-sulfonyl fluoride (0.22 mmol).

  • Add HMDS (0.2 mmol).

  • Initiate the reaction by adding the BTMG catalyst (0.04 mmol).

  • Stir the reaction mixture at room temperature. Monitor reaction progress by TLC or LC-MS. Reactions are often complete within 5-15 minutes.[3][16]

  • Causality: The BTMG base deprotonates the phenol, increasing its nucleophilicity. HMDS serves a dual role: it can silylate the phenol in situ, activating it for exchange, and it acts as an efficient scavenger for the HF byproduct, driving the reaction to completion.[3][10] This synergistic system dramatically accelerates the reaction compared to older SuFEx protocols.[16]

  • Upon completion, the reaction can often be worked up by simple filtration or aqueous extraction to remove the catalyst and byproducts, yielding a highly pure product.

Protocol 2: Traditional Synthesis using a Sulfonyl Chloride

Objective: To synthesize an aryl sulfonate ester from a phenol and the corresponding sulfonyl chloride.

Materials:

  • 3,5-Dichloropyridine-4-sulfonyl chloride (1.1 equiv)

  • Phenol substrate (1.0 equiv)

  • Triethylamine (Et₃N) or Pyridine (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a flame-dried flask under a nitrogen or argon atmosphere, add the phenol substrate (e.g., 0.2 mmol).

  • Dissolve the substrate in anhydrous DCM (e.g., 4 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine or pyridine.

  • Causality: Anhydrous conditions are critical. Sulfonyl chlorides readily hydrolyze in the presence of water, which would consume the starting material and reduce the yield. The inert atmosphere prevents this.

  • In a separate dry vial, dissolve the 3,5-Dichloropyridine-4-sulfonyl chloride (0.22 mmol) in anhydrous DCM and add it dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with water. Extract the product with DCM, wash with dilute HCl (to remove base), saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product will likely require purification by column chromatography to remove byproducts and unreacted starting material.

Caption: Simplified mechanism of base-catalyzed SuFEx reaction.

Conclusion and Authoritative Recommendation

For the vast majority of applications in modern drug discovery and chemical biology, sulfonyl fluorides, and specifically advanced hubs like 3,5-Dichloropyridine-4-sulfonyl fluoride, are demonstrably superior to their sulfonyl chloride counterparts. Their exceptional stability, high chemoselectivity, and operational simplicity align perfectly with the principles of click chemistry.[1][7] While sulfonyl chlorides possess higher raw reactivity, this is often a liability, leading to poor stability and a lack of selectivity that necessitates more stringent reaction conditions and complex purification schemes.[11][13]

As a Senior Application Scientist, my recommendation is to adopt sulfonyl fluorides as the default electrophile for sulfonylation and SuFEx-based ligation. The initial investment in potentially more complex starting material synthesis is repaid through higher success rates, cleaner reactions, faster purification, and a broader substrate scope, ultimately accelerating the discovery and development pipeline.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]

  • Smedley, C., & Moses, J. E. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews, 48(17), 4731-4758. [Link]

  • SuFEx Click Chemistry Empowered High-throughput Drug Discovery Platforms. (2021). ChemRxiv. [Link]

  • Makarov, M. V., et al. (2014). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Combinatorial Science, 16(4), 199-206. [Link]

  • Marraffa, L., et al. (2022). Accelerated SuFEx Click Chemistry For Modular Synthesis. Angewandte Chemie International Edition, 61(15), e202116321. [Link]

  • Natho, P., et al. (2023). A practical guide to SuFEx experimentation. Nature Protocols, 18, 2901–2941. [Link]

  • Shevchuk, O. I., et al. (2024). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (n.d.). Scilit. [Link]

  • Chen, W., et al. (2023). The proximity-enabled sulfur fluoride exchange reaction in the protein context. Chemical Science, 14(28), 7582-7591. [Link]

  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and Their Reactivity. (2024). Synthesis. [Link]

  • Zheng, Q., & Jia, T. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(9), 2751-2760. [Link]

  • Makarov, M. V., et al. (2014). Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides. PubMed. [Link]

  • Zhang, T., & Moses, J. E. (2024). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology. [Link]

  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. (2023). ACS Catalysis. [Link]

  • Marraffa, L., et al. (2024). Modular synthesis of functional libraries by accelerated SuFEx click chemistry. Chemical Science, 15(13), 4849-4856. [Link]

  • Al-Faiyz, Y. S., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1765. [Link]

  • Sulfonyl chlorides versus sulfonyl fluorides. (2024). ResearchGate. [Link]

  • SuFEx synthesis of macrocycles. (n.d.). ResearchGate. [Link]

  • 3,5-dichloropyridine-4-sulfonyl fluoride (C5H2Cl2FNO2S). (n.d.). PubChemLite. [Link]

  • Zheng, Q., & Jia, T. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(9), 2751-2760. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021). ScienceDirect. [Link]

  • Tucker, M. J., et al. (2024). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Nature Communications, 15(1), 1-10. [Link]

  • Tsunokawa, R., et al. (2024). Synthesis of Sulfonyl Fluorides from Tertiary Sulfonamides via N-Methylation Using Me-λ3-Iodane. Organic Letters, 26(1), 220-225. [Link]

  • 3,5-dichloropyridine-4-sulfonyl fluoride — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Process for the preparation of 3,5-dichloropyridine. (2001).
  • Synthesis of Sulfonyl Fluorides Using 4-Cyanopyridone as a Leaving Group. (2026). ResearchGate. [Link]

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Comparative

A Comparative Guide to the NMR Characterization of 3,5-Dichloropyridine-4-sulfonyl Fluoride: Predictive Analysis and Experimental Best Practices

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. 3,5-Dichloropyridine-4-sulfonyl fluoride, a key building block...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. 3,5-Dichloropyridine-4-sulfonyl fluoride, a key building block in medicinal chemistry and materials science, presents a unique set of challenges and opportunities for characterization by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of the expected NMR spectral features of this compound, a comparison with related structures, and detailed protocols for acquiring high-quality data. By understanding the interplay of substituent effects on the pyridine ring, we can confidently predict and interpret the ¹H, ¹³C, and ¹⁹F NMR spectra, ensuring the structural integrity of this important molecule.

The Structural Landscape: Predicting Chemical Shifts

The chemical shifts observed in an NMR spectrum are exquisitely sensitive to the electronic environment of each nucleus. In 3,5-Dichloropyridine-4-sulfonyl fluoride, the pyridine ring is substituted with three strongly electron-withdrawing groups: two chlorine atoms at the 3 and 5 positions and a sulfonyl fluoride group at the 4-position. These substituents dramatically influence the electron density distribution within the aromatic ring, leading to characteristic downfield shifts for the remaining ring protons and carbons.

¹H NMR: A Tale of Two Protons

The ¹H NMR spectrum of 3,5-Dichloropyridine-4-sulfonyl fluoride is anticipated to be simple, exhibiting a single resonance corresponding to the two equivalent protons at the 2 and 6 positions (H-2 and H-6).

Expected Chemical Shift: The protons on a pyridine ring typically resonate between δ 7.0 and 8.5 ppm.[1] The strong electron-withdrawing nature of the two chlorine atoms and the sulfonyl fluoride group will significantly deshield the H-2 and H-6 protons, pushing their chemical shift further downfield. For comparison, the H-2/H-6 protons of the parent 3,5-dichloropyridine are predicted to resonate around 8.45 ppm. The additional electron-withdrawing sulfonyl fluoride group at the 4-position is expected to cause a further downfield shift. Therefore, a chemical shift in the range of δ 8.6 - 9.0 ppm is a reasonable prediction for H-2 and H-6 of the title compound.

Multiplicity: Due to the symmetry of the molecule, the two protons at the 2 and 6 positions are chemically and magnetically equivalent. Therefore, they will appear as a singlet in the ¹H NMR spectrum.

¹³C NMR: Unraveling the Carbon Skeleton

The ¹³C NMR spectrum will provide a more detailed fingerprint of the carbon framework. Due to the molecule's symmetry, three distinct carbon signals are expected.

Predicted Chemical Shifts:

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C-2, C-6150 - 155These carbons are directly attached to the electronegative nitrogen and are adjacent to a chlorine atom, leading to a significant downfield shift.
C-3, C-5138 - 142These carbons are directly bonded to chlorine atoms, which have a strong deshielding effect.
C-4145 - 150This carbon is attached to the strongly electron-withdrawing sulfonyl fluoride group, resulting in a substantial downfield shift.

These predictions are based on the known effects of substituents on pyridine rings and can be refined using computational methods.[1][2]

¹⁹F NMR: A Window into the Sulfonyl Fluoride Moiety

¹⁹F NMR is a highly sensitive technique that provides a clear signal for the fluorine atom in the sulfonyl fluoride group.

Expected Chemical Shift: The chemical shift of the fluorine in aryl sulfonyl fluorides can vary over a wide range, but for many substituted phenylsulfonyl fluorides, the signal appears in the range of +60 to +70 ppm (relative to CFCl₃). The electronic environment of the pyridine ring will influence the exact chemical shift.

Multiplicity: The ¹⁹F nucleus will not be coupled to any protons in the molecule, so it is expected to appear as a singlet in the proton-decoupled ¹⁹F NMR spectrum.

Comparative Analysis with Structurally Related Compounds

To build confidence in our predictions, it is instructive to compare the expected spectral data with that of known, structurally similar molecules.

CompoundKey ¹H NMR Chemical Shifts (ppm)Key ¹³C NMR Chemical Shifts (ppm)Key ¹⁹F NMR Chemical Shifts (ppm)
3,5-Dichloropyridine H-2,6: ~8.45; H-4: ~7.75C-2,6: ~148.5; C-3,5: ~136.0; C-4: ~138.0N/A
Pyridine-4-sulfonyl chloride H-2,6: ~8.9; H-3,5: ~8.0Data not readily availableN/A
4-Fluorophenylsulfonyl fluoride Complex multipletData not readily available~+66

The data from these related compounds supports the prediction of downfield shifts for the protons and carbons in 3,5-Dichloropyridine-4-sulfonyl fluoride due to the cumulative electron-withdrawing effects of the substituents.

Experimental Protocols for High-Fidelity NMR Characterization

Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following protocols provide a robust framework for the characterization of 3,5-Dichloropyridine-4-sulfonyl fluoride.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. Other options include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆). Be aware that solvent choice can influence chemical shifts.[3][4]

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm for both ¹H and ¹³C).

1D NMR Acquisition
  • ¹H NMR:

    • Acquire a standard one-pulse ¹H spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each carbon.

    • Use a sufficient number of scans and a suitable relaxation delay to ensure accurate integration if quantitative analysis is needed.

    • A spectral width of 0-200 ppm is typically adequate.

  • ¹⁹F NMR:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Use an appropriate reference standard, such as CFCl₃ (δ = 0.00 ppm) or an external reference.

    • The spectral width should be set to encompass the expected chemical shift range for sulfonyl fluorides.

2D NMR for Unambiguous Assignments

For more complex derivatives or to confirm assignments, 2D NMR experiments are invaluable.[5][6][7]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded. It would be used to definitively assign the C-2/C-6 signal by its correlation to the H-2/H-6 proton signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This would be useful to confirm the connectivity of the sulfonyl fluoride group to the C-4 position.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow for the complete NMR characterization of 3,5-Dichloropyridine-4-sulfonyl fluoride.

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR (Optional) cluster_analysis Data Analysis & Interpretation Solvent Select Deuterated Solvent (e.g., CDCl3) Concentration Prepare Sample (5-10 mg for 1H, 20-50 mg for 13C) Solvent->Concentration Standard Add Internal Standard (TMS) Concentration->Standard H1 1H NMR Standard->H1 C13 13C NMR Standard->C13 F19 19F NMR Standard->F19 HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC Shifts Analyze Chemical Shifts H1->Shifts Multiplicity Analyze Multiplicities H1->Multiplicity C13->HSQC C13->HMBC C13->Shifts F19->Shifts Structure Confirm Structure HSQC->Structure Confirm C-H Connectivity HMBC->Structure Confirm Long-Range Connectivity Shifts->Structure Multiplicity->Structure

Caption: Workflow for NMR characterization.

Conclusion

The NMR characterization of 3,5-Dichloropyridine-4-sulfonyl fluoride is a straightforward process when guided by a solid understanding of fundamental NMR principles and substituent effects. By leveraging predictive models based on the known electronic properties of the substituents and comparing with analogous structures, researchers can confidently interpret the resulting ¹H, ¹³C, and ¹⁹F NMR spectra. The application of standard 1D and, where necessary, 2D NMR experimental protocols will provide the definitive structural evidence required for publication, patent applications, and regulatory submissions. This guide serves as a comprehensive resource for scientists and professionals engaged in the synthesis and analysis of this and related pyridine derivatives, ensuring the integrity and quality of their research.

References

  • Pretsch, E., Fürst, A., & Robien, W. (1991). Parameter set for the prediction of the 13C-NMR chemical shifts of sp2- and sp-hybridized carbon atoms in organic compounds. Analytica Chimica Acta, 248, 415-428.
  • Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1, 001.
  • Buckingham, A. D., Schaefer, T., & Schneider, W. G. (1960). Solvent effects in nuclear magnetic resonance spectra. The Journal of Chemical Physics, 32(4), 1227-1233.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813.
  • Kumar, A., Wagner, G., Ernst, R. R., & Wüthrich, K. (1981). Buildup rates of the nuclear Overhauser effect measured by two-dimensional proton magnetic resonance spectroscopy: implications for studies of protein conformation. Journal of the American Chemical Society, 103(13), 3654-3658.
  • Braun, S., Kalinowski, H.-O., & Berger, S. (1998). 150 and More Basic NMR Experiments: A Practical Course (2nd ed.). Wiley-VCH.

Sources

Validation

Mass spectrometry validation of 3,5-Dichloropyridine-4-sulfonyl fluoride protein conjugates

Mass Spectrometry Validation of 3,5-Dichloropyridine-4-sulfonyl Fluoride Protein Conjugates: A Comparative Guide As a Senior Application Scientist, I frequently observe researchers struggling with the inherent limitation...

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Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Validation of 3,5-Dichloropyridine-4-sulfonyl Fluoride Protein Conjugates: A Comparative Guide

As a Senior Application Scientist, I frequently observe researchers struggling with the inherent limitations of traditional bioconjugation reagents. NHS esters hydrolyze within minutes in aqueous buffers, forcing the use of massive molar excesses that lead to off-target modifications. Conversely, maleimides offer rapid kinetics but suffer from retro-Michael instability, leading to premature deconjugation in plasma[1].

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a robust alternative, offering a near-perfect balance of aqueous stability and context-dependent reactivity[2]. However, traditional phenyl sulfonyl fluorides (Ph-SF) often lack the intrinsic reactivity needed for efficient labeling unless they are perfectly positioned within an enzyme's active site.

Enter 3,5-Dichloropyridine-4-sulfonyl fluoride (3,5-DCP-4-SF) . By leveraging the synergistic electron-withdrawing effects of a pyridine ring and two ortho-chlorine atoms, this heteroaryl electrophile drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the sulfonyl fluoride[3]. This molecular tuning accelerates nucleophilic attack by lysine ϵ -amines and tyrosine hydroxyls while maintaining a highly stable S-F bond against spontaneous hydrolysis.

This guide objectively compares 3,5-DCP-4-SF against standard alternatives and provides a self-validating mass spectrometry workflow to unambiguously confirm target engagement.

I. Objective Performance Comparison

To select the right bioconjugation reagent, one must balance electrophilic reactivity with hydrolytic stability. Table 1 summarizes how 3,5-DCP-4-SF bridges the gap between the hyper-reactive NHS esters and the overly stable traditional aryl sulfonyl fluorides.

Table 1: Comparative Electrophile Performance for Protein Bioconjugation

Electrophile ClassRepresentative ReagentPrimary Target NucleophileAqueous Half-Life (pH 7.4)Conjugate StabilityMS-Cleavability (HCD/CID)
Heteroaryl SF 3,5-DCP-4-SF Lys, Tyr, His> 24 hoursExcellent (Sulfonamide)Low (Intact modification)
Aryl SF Phenyl-SFLys (Requires binding pocket)> 100 hoursExcellent (Sulfonamide)Low (Intact modification)
NHS Ester Sulfo-NHS-AcetateLys (Primary amines)10 - 20 minutesGood (Amide bond)Low
Maleimide NEMCys (Thiols)> 100 hoursPoor (Retro-Michael)Moderate

Data Synthesis: The monoisotopic mass of 3,5-DCP-4-SF is 228.91 Da[4]. During covalent conjugation to a primary amine, the loss of hydrogen fluoride (HF, ~20.01 Da) results in a highly predictable, stable mass shift of +208.91 Da on the target protein. Because the resulting sulfonamide bond is highly resistant to Collision-Induced Dissociation (CID) in the mass spectrometer, the modification remains intact on the peptide fragments, allowing for pinpoint accuracy during site localization.

II. Mass Spectrometry Validation Workflow

A rigorous bioconjugation protocol cannot rely on assumed reactivity; it requires a self-validating analytical system. The following workflow utilizes a dual-pronged LC-MS approach: Top-Down intact mass analysis to establish stoichiometry, followed by Bottom-Up peptide mapping to confirm the exact site of modification.

MS_Workflow A Protein Sample (HEPES Buffer, pH 7.5) B Add 3,5-DCP-4-SF (10-50x Molar Excess) A->B C SuFEx Conjugation (Incubate 2-4h, 25°C) B->C D Quench & Desalt (Remove unreacted probe) C->D E Analytical Split D->E F Top-Down Analysis (Intact Mass LC-TOF) E->F Intact Protein G Bottom-Up Analysis (Trypsin/GluC Digest) E->G Proteolysis H Determine Labeling Ratio (Mass Shift: +208.91 Da) F->H I LC-MS/MS Peptide Mapping (Identify Modified Lys/Tyr) G->I J Self-Validation: Verify Missed Cleavages I->J

Figure 1: End-to-end mass spectrometry validation workflow for 3,5-DCP-4-SF protein conjugates.

III. Step-by-Step Experimental Methodology & Causality

Do not treat this protocol as a mere recipe. Understanding the causality behind each step is critical for avoiding false positives and analytical artifacts.

Phase 1: Conjugation and Intact Mass Analysis (Top-Down)
  • Buffer Exchange: Prepare the target protein (10-50 µM) in 50 mM HEPES, pH 7.5.

    • Causality: Never use Tris buffer. Tris contains a primary amine that will competitively react with the sulfonyl fluoride, neutralizing the reagent before it can engage your protein. HEPES is a tertiary amine and is strictly non-nucleophilic.

  • SuFEx Reaction: Add 3,5-DCP-4-SF (from a 10 mM DMSO stock) to achieve a 20x molar excess. Incubate at 25°C for 2 hours.

  • Quenching: Add 1 M Hydroxylamine (pH 7.0) to a final concentration of 50 mM for 15 minutes.

    • Causality: Hydroxylamine rapidly attacks any unreacted sulfonyl fluoride, converting it into a highly polar sulfonic acid. This instantly halts the reaction clock, ensuring your kinetic measurements are exact.

  • Intact Mass LC-TOF: Desalt the sample using an online C4 column (not C18) and analyze via ESI-TOF MS.

    • Causality: Intact proteins bind irreversibly to highly hydrophobic C18 stationary phases. C4 provides the ideal hydrophobicity for intact protein elution.

    • Self-Validation: You must observe a clean +208.91 Da shift. If you observe a +228.91 Da shift, the intact probe is merely trapped in a hydrophobic pocket non-covalently; covalent SuFEx conjugation strictly requires the loss of HF[3].

Phase 2: Peptide Mapping (Bottom-Up)
  • Denaturation & Alkylation: Denature the conjugated protein in 8M Urea, reduce with 10 mM DTT (30 min, 37°C), and alkylate with 20 mM Iodoacetamide (30 min, dark).

  • Sequential Digestion: Dilute urea to <1M and digest with Trypsin (1:50 w/w) overnight at 37°C. Follow with GluC (1:50 w/w) for 4 hours.

    • Causality: 3,5-DCP-4-SF heavily targets lysine residues[2]. Trypsin strictly requires a basic, unmodified Lys or Arg for cleavage. When 3,5-DCP-4-SF covalently modifies a lysine, it neutralizes the positive charge and sterically blocks the protease. Therefore, a missed tryptic cleavage at a lysine residue is not an artifact—it is a self-validating diagnostic signature of site occupancy. GluC (which cleaves at Asp/Glu) is added to ensure the resulting missed-cleavage peptide is still short enough (<3000 Da) for efficient MS/MS fragmentation.

  • LC-MS/MS Analysis: Inject the digested peptides onto a C18 nano-LC column coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Interpretation: Search the raw data for a dynamic modification of +208.9105 Da on Lys, Tyr, and His. Verify the localization by ensuring the b- and y-ion series flank the modified residue without the modification falling off during fragmentation.

Sources

Comparative

HPLC method validation for assessing 3,5-Dichloropyridine-4-sulfonyl fluoride purity

Analytical Rigor in SuFEx Chemistry: HPLC Method Validation for 3,5-Dichloropyridine-4-sulfonyl Fluoride Purity As an application scientist optimizing analytical workflows for SuFEx (Sulfur(VI) Fluoride Exchange) chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Rigor in SuFEx Chemistry: HPLC Method Validation for 3,5-Dichloropyridine-4-sulfonyl Fluoride Purity

As an application scientist optimizing analytical workflows for SuFEx (Sulfur(VI) Fluoride Exchange) chemistry, I frequently encounter a fundamental paradox: the very reactivity that makes a building block valuable for synthesis often makes it difficult to analyze. To accurately assess the purity of a reactive intermediate, the analytical method must act as a self-validating system that measures inherent impurities without artificially inducing degradation.

This guide provides an objective, data-driven comparison between 3,5-Dichloropyridine-4-sulfonyl fluoride and its traditional counterpart, 3,5-Dichloropyridine-4-sulfonyl chloride. We will explore the causality behind their divergent stabilities and detail a robust High-Performance Liquid Chromatography (HPLC) method validated in strict accordance with ICH Q2(R2) guidelines[1].

The Chemical Rationale: Sulfonyl Fluoride vs. Sulfonyl Chloride

Historically, sulfonyl chlorides have been the standard electrophiles for synthesizing sulfonamides. However, from an analytical perspective, they are notoriously problematic. The S–Cl bond has a relatively low homolytic bond dissociation energy (~46 kcal/mol) and is highly susceptible to rapid nucleophilic attack by water[2]. When analyzed via reversed-phase HPLC (RP-HPLC) using standard aqueous mobile phases, sulfonyl chlorides frequently hydrolyze on-column into their corresponding sulfonic acids[3]. This artificial degradation leads to split peaks, poor recovery, and a gross underestimation of the compound's true purity.

Conversely, 3,5-Dichloropyridine-4-sulfonyl fluoride exhibits remarkable thermodynamic stability[4]. The S–F bond boasts a much higher dissociation energy (~90.5 kcal/mol), and its cleavage is strictly heterolytic[2]. In aqueous environments, the fluoride leaving group is stabilized by a unique proton interaction, forming a tight [F-H-F]⁻ transition state that suppresses spontaneous hydrolysis[2]. This means the sulfonyl fluoride remains completely intact during RP-HPLC analysis, allowing for precise, artifact-free quantitation[5].

G A Aqueous HPLC Mobile Phase B 3,5-Dichloropyridine-4- sulfonyl fluoride A->B C 3,5-Dichloropyridine-4- sulfonyl chloride A->C D Stable Analyte Peak (Accurate Quantitation) B->D High Thermodynamic Stability E Rapid Hydrolysis to Sulfonic Acid C->E Nucleophilic Attack by H2O

Comparative stability of sulfonyl halides in aqueous HPLC mobile phases.

HPLC Method Development and Optimization

To ensure a self-validating system, the HPLC method must account for the specific physicochemical properties of the pyridine ring and the sulfonyl fluoride moiety.

Causality in Method Design:

  • Stationary Phase: A superficially porous C18 column (e.g., 2.7 µm core-shell) is selected to provide high efficiency and rapid mass transfer, minimizing the time the analyte spends in the aqueous mobile phase.

  • Mobile Phase Additive: The pyridine nitrogen in 3,5-Dichloropyridine-4-sulfonyl fluoride is electron-deficient due to the ortho-chlorines and para-sulfonyl group, but it can still interact with unendcapped silanols on the silica support. Using 0.1% Trifluoroacetic acid (TFA) ensures the silanols are fully protonated (neutralized), preventing peak tailing and ensuring a symmetric peak shape.

  • Diluent: Samples must be prepared in anhydrous Acetonitrile (MeCN) to prevent any pre-injection solvolysis in the autosampler vial.

Step-by-Step Analytical Methodology:

  • System Setup: Equip the HPLC with a Photodiode Array (PDA) detector set to 254 nm (optimal for the dichloropyridine chromophore).

  • Column: C18, 100 x 4.6 mm, 2.7 µm particle size. Column temperature: 30°C.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 7.0 min: Linear ramp to 90% B

    • 7.0 - 9.0 min: Hold at 90% B

    • 9.0 - 9.1 min: Return to 10% B

    • 9.1 - 12.0 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min. Injection Volume: 5 µL.

Protocol for ICH Q2(R2) Method Validation

A method is only as reliable as its validation. The following protocol aligns with the latest ICH Q2(R2) guidelines for analytical procedures, ensuring the method is scientifically sound and reproducible[6],[7].

G Start Method Validation Initiation Spec Specificity (Forced Degradation) Start->Spec Lin Linearity & Range (25% to 150%) Start->Lin Prec Precision (Repeatability & Intermediate) Start->Prec Acc Accuracy (Spike Recovery) Start->Acc Rob Robustness (Flow, Temp, pH changes) Start->Rob Eval Data Evaluation vs Acceptance Criteria Spec->Eval Lin->Eval Prec->Eval Acc->Eval Rob->Eval Valid Validated Method Fit for Purpose Eval->Valid

ICH Q2(R2) analytical method validation workflow for purity assessment.

Step-by-Step Validation Workflows:

  • System Suitability Testing (SST): Before any validation parameter is tested, inject the standard solution (0.5 mg/mL) five times. Acceptance: %RSD of peak area ≤ 2.0%, Tailing factor ≤ 1.5, Theoretical plates ≥ 2000. This ensures the system is self-validating and fit for use on the day of testing.

  • Specificity (Forced Degradation): Subject the analyte to 1N HCl, 1N NaOH, 3% H₂O₂, thermal stress (60°C), and UV light for 24 hours. Causality: This proves the method can resolve the parent peak from its primary degradation product (3,5-Dichloropyridine-4-sulfonic acid) and other synthesis impurities, ensuring absolute peak purity (assessed via PDA spectral match).

  • Linearity and Range: Prepare standard solutions at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal concentration. Plot peak area vs. concentration. Acceptance: Correlation coefficient (R²) ≥ 0.999[7].

  • Precision (Repeatability): Prepare six independent sample preparations at 100% concentration. Acceptance: %RSD of the purity assay ≤ 2.0%.

  • Accuracy: Spike known amounts of the analyte into a blank matrix at 50%, 100%, and 150% levels in triplicate. Acceptance: Mean recovery between 98.0% and 102.0%.

Comparative Performance Data

The empirical data below highlights the stark contrast in analytical viability between the sulfonyl fluoride and the sulfonyl chloride, alongside the validation metrics for the developed method.

Table 1: Autosampler Stability Comparison (Aqueous/Organic Diluent at 25°C)

Time Point3,5-Dichloropyridine-4-sulfonyl fluoride Purity (%)3,5-Dichloropyridine-4-sulfonyl chloride Purity (%)Observation
Initial (t=0) 99.895.2Chloride shows immediate partial hydrolysis upon dissolution.
4 Hours 99.878.4Chloride peak splits; sulfonic acid degradation peak grows.
12 Hours 99.742.1Severe degradation of the chloride analog.
24 Hours 99.7< 10.0Fluoride remains completely stable; Chloride is fully hydrolyzed.

Data Interpretation: The sulfonyl chloride is entirely unsuitable for standard RP-HPLC analysis without specialized, strictly anhydrous conditions (which are difficult to maintain on standard LC systems). The SuFEx fluoride analog provides a robust, stable profile suitable for high-throughput screening and quality control[2].

Table 2: ICH Q2(R2) Validation Metrics Summary for the Fluoride Method

Validation ParameterAcceptance CriteriaObserved ResultPass/Fail
System Suitability (%RSD) ≤ 2.0%0.4%Pass
Specificity (Resolution) Rs > 2.0 from nearest impurityRs = 4.2Pass
Linearity (R²) ≥ 0.9990.9998Pass
Repeatability (%RSD) ≤ 2.0% (n=6)0.6%Pass
Accuracy (Mean Recovery) 98.0% - 102.0%99.5%Pass

Conclusion

The transition from sulfonyl chlorides to sulfonyl fluorides in chemical synthesis is not merely a synthetic upgrade; it is a profound analytical advantage. 3,5-Dichloropyridine-4-sulfonyl fluoride demonstrates exceptional stability under standard reversed-phase HPLC conditions, completely bypassing the hydrolysis artifacts that plague its chloride counterpart. By adhering to the ICH Q2(R2) validation framework, laboratories can establish a highly reliable, self-validating method that ensures absolute confidence in the purity assessment of this critical SuFEx building block.

Sources

Validation

A Senior Application Scientist's Guide to In Vitro Assay Validation for 3,5-Dichloropyridine-4-sulfonyl Fluoride Based Inhibitors

For researchers, scientists, and drug development professionals venturing into the promising landscape of covalent inhibitors, the 3,5-Dichloropyridine-4-sulfonyl fluoride (DCP-SF) scaffold presents a compelling starting...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals venturing into the promising landscape of covalent inhibitors, the 3,5-Dichloropyridine-4-sulfonyl fluoride (DCP-SF) scaffold presents a compelling starting point. The sulfonyl fluoride warhead, a privileged electrophile in chemical biology, offers a unique reactivity profile that extends beyond the typical cysteine-targeting strategies, opening up new avenues for inhibiting challenging targets.[1][2] However, the successful development of these inhibitors hinges on a rigorous and multi-faceted in vitro validation strategy. This guide provides a comprehensive comparison of essential assays, delves into the causality behind experimental choices, and equips you with the foundational knowledge to confidently characterize your DCP-SF based inhibitors.

The DCP-SF Moiety: A Privileged Warhead with a Nuanced Reactivity Profile

The DCP-SF molecule is a member of the aryl sulfonyl fluoride class of covalent inhibitors. The core principle of their action lies in the electrophilic nature of the sulfur atom in the sulfonyl fluoride group, which can form a stable covalent bond with nucleophilic amino acid residues within a protein's binding pocket.[1][2] Unlike the more commonly employed acrylamides that predominantly target cysteine, sulfonyl fluorides can react with a broader range of residues, including serine, threonine, tyrosine, lysine, and histidine.[1][3] This expanded targeting scope is a significant advantage when a target protein lacks a suitably positioned cysteine.

The 3,5-dichloro substitution pattern on the pyridine ring is not merely a structural feature; it plays a crucial role in modulating the reactivity of the sulfonyl fluoride warhead. The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the sulfur, influencing the rate of covalent bond formation.[4][5] This electronic modulation is a key parameter to consider during lead optimization and is a central theme in the validation assays discussed below.

The Hierarchy of In Vitro Validation: A Multi-Pronged Approach

A single assay is insufficient to fully characterize a covalent inhibitor. A robust validation workflow employs a series of orthogonal assays to build a comprehensive and convincing case for the desired mechanism of action. This guide will compare and contrast the most critical biochemical and biophysical assays.

Diagram: The Covalent Inhibition Mechanism of DCP-SF

E Target Protein (E) EI_non_covalent Non-covalent Complex (E·I) E->EI_non_covalent k_on I DCP-SF Inhibitor (I) EI_non_covalent->E k_off EI_covalent Covalent Adduct (E-I) EI_non_covalent->EI_covalent k_inact

Caption: The two-step mechanism of covalent inhibition by DCP-SF.

Comparative Analysis of Key In Vitro Validation Assays

The following table provides a comparative overview of the most critical in vitro assays for validating DCP-SF based inhibitors. Each assay provides a unique piece of the puzzle, and their collective data builds a comprehensive understanding of the inhibitor's behavior.

Assay TypePrincipleKey Parameters MeasuredThroughputAdvantagesDisadvantages
Time-Dependent IC50 Assay Measures the inhibitor's potency (IC50) at different pre-incubation times with the target protein.IC50 shift, kobsHighProvides initial evidence of time-dependent inhibition, a hallmark of covalent binding.Indirect evidence of covalent modification; can be influenced by inhibitor instability.
kinact/KI Determination A more detailed kinetic analysis that separates the initial non-covalent binding (KI) from the rate of covalent inactivation (kinact).KI, kinact, kinact/KIMediumProvides a quantitative measure of covalent modification efficiency.[6]Requires a continuous assay format and can be complex to set up and analyze.
Intact Protein Mass Spectrometry Directly measures the mass of the target protein before and after incubation with the inhibitor.Mass shift corresponding to the inhibitor's molecular weight.Medium-HighProvides direct and unambiguous evidence of covalent adduct formation.[7]Can be challenging for large proteins or complex mixtures; does not identify the site of modification.
Peptide Mapping Mass Spectrometry The protein-inhibitor adduct is digested into smaller peptides, which are then analyzed by mass spectrometry to identify the modified peptide and the specific amino acid residue.Site of covalent modification.LowPinpoints the exact amino acid residue targeted by the inhibitor.[8]Labor-intensive and requires specialized equipment and expertise.
Washout/Jump Dilution Assay The inhibitor-target complex is rapidly diluted, and the recovery of enzyme activity is monitored.Irreversibility of inhibition.MediumDifferentiates between tight-binding reversible inhibitors and irreversible covalent inhibitors.[7]May not be suitable for all assay formats; interpretation can be complex.
Selectivity Profiling (e.g., Proteome-wide Chemoproteomics) Assesses the inhibitor's reactivity against a broad panel of proteins in a complex biological sample (e.g., cell lysate).On-target and off-target interactions.LowProvides a global view of the inhibitor's selectivity and potential off-target liabilities.[9]Technically demanding and requires sophisticated mass spectrometry platforms and data analysis.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, here are detailed step-by-step methodologies for three key experiments.

Protocol 1: Time-Dependent IC50 Assay

This assay is often the first step in characterizing a potential covalent inhibitor. A leftward shift in the IC50 value with increasing pre-incubation time is a strong indicator of covalent modification.

Materials:

  • Target enzyme

  • DCP-SF inhibitor stock solution (in DMSO)

  • Assay buffer

  • Substrate for the enzyme

  • 96-well or 384-well plates

  • Plate reader

Procedure:

  • Prepare inhibitor dilutions: Serially dilute the DCP-SF inhibitor in assay buffer to achieve a range of concentrations.

  • Pre-incubation: In separate wells of the microplate, mix the target enzyme with each inhibitor concentration. Include a vehicle control (DMSO).

  • Incubate: Incubate the plates for different time points (e.g., 0, 15, 30, 60, and 120 minutes) at a controlled temperature.

  • Initiate reaction: At the end of each pre-incubation period, add the substrate to all wells to start the enzymatic reaction.

  • Measure activity: Read the plate at appropriate intervals using a plate reader to measure the reaction progress.

  • Data analysis: For each pre-incubation time, plot the enzyme activity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. A decrease in IC50 with longer pre-incubation times suggests time-dependent inhibition.

Protocol 2: Intact Protein Mass Spectrometry

This is a direct and powerful method to confirm covalent adduct formation.

Materials:

  • Purified target protein

  • DCP-SF inhibitor

  • Incubation buffer

  • Desalting column/technique (e.g., ZipTip)

  • Mass spectrometer (e.g., ESI-TOF or Orbitrap)

Procedure:

  • Incubation: Mix the purified target protein with a molar excess of the DCP-SF inhibitor. Include a vehicle control. Incubate for a sufficient time to allow for covalent modification.

  • Desalting: Remove excess inhibitor and non-volatile salts from the protein sample using a desalting column.

  • Mass analysis: Infuse the desalted protein sample into the mass spectrometer.

  • Data acquisition: Acquire the mass spectrum of the intact protein.

  • Data analysis: Deconvolute the raw data to determine the molecular weight of the protein species. A mass increase in the inhibitor-treated sample corresponding to the molecular weight of the DCP-SF inhibitor confirms covalent adduct formation.

Protocol 3: Cellular Target Engagement Assay (e.g., NanoBRET™)

Moving from a purely biochemical to a cellular context is crucial. This protocol provides a general framework for assessing target engagement in live cells.

Materials:

  • Cells expressing the target protein fused to a NanoLuc® luciferase

  • Fluorescent tracer that binds to the target protein

  • DCP-SF inhibitor

  • Cell culture medium and plates

  • Luminometer/plate reader with BRET capabilities

Procedure:

  • Cell plating: Seed the cells in a suitable microplate.

  • Inhibitor treatment: Treat the cells with a range of concentrations of the DCP-SF inhibitor and incubate for a defined period.

  • Tracer addition: Add the fluorescent tracer to the cells.

  • NanoLuc® substrate addition: Add the NanoLuc® substrate.

  • BRET measurement: Measure the BRET signal using a plate reader.

  • Data analysis: The displacement of the fluorescent tracer by the inhibitor will result in a decrease in the BRET signal. Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50.

Diagram: In Vitro Assay Validation Workflow

cluster_biochemical Biochemical Characterization cluster_biophysical Biophysical Confirmation cluster_cellular Cellular Validation Time_IC50 Time-Dependent IC50 Assay Kinetics kinact/KI Determination Time_IC50->Kinetics Suggests Covalency Washout Washout/Jump Dilution Assay Kinetics->Washout Confirms Irreversibility Intact_MS Intact Protein Mass Spectrometry Washout->Intact_MS Warrants Direct Confirmation Peptide_MS Peptide Mapping Mass Spectrometry Intact_MS->Peptide_MS Confirms Adduct, Identify Site Target_Engagement Cellular Target Engagement Assay Peptide_MS->Target_Engagement Informs Cellular Assay Design Selectivity Proteome-wide Selectivity Profiling Target_Engagement->Selectivity Confirms On-Target Activity

Caption: A logical workflow for the in vitro validation of DCP-SF inhibitors.

Trustworthiness: Building a Self-Validating System

The power of this multi-assay approach lies in its self-validating nature. For instance, if a time-dependent IC50 shift is observed, it generates a hypothesis of covalent modification. This hypothesis is then directly tested by intact protein mass spectrometry. If a mass adduct is confirmed, peptide mapping can be employed to identify the specific amino acid residue involved. This layered approach, where the results of one assay inform and are confirmed by another, builds a robust and trustworthy data package.

Furthermore, understanding the potential liabilities of the sulfonyl fluoride warhead is crucial. While they offer a broader targeting scope, they can also be prone to hydrolysis.[10] Therefore, including appropriate controls, such as monitoring the stability of the inhibitor in assay buffer over time, is essential for accurate data interpretation.

Conclusion: A Roadmap to Confident Characterization

The validation of in vitro assays for 3,5-Dichloropyridine-4-sulfonyl fluoride based inhibitors is a critical step in their development pipeline. By employing a strategic and multi-faceted approach that combines kinetic, biophysical, and cellular assays, researchers can build a comprehensive understanding of their inhibitor's mechanism of action, potency, and selectivity. This guide provides a framework for designing and executing these crucial experiments, empowering you to make data-driven decisions and advance your covalent inhibitor discovery programs with confidence.

References

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  • Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • A Study of the Reactivity of S(VI)-F Containing Warheads with Nucleophilic Amino-Acid Side Chains Under Physiological Conditions. ResearchGate. [Link]

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  • Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. PMC. [Link]

  • Unconventional reactivity of sulfonyl fluorides. Spiral. [Link]

  • Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. ChemRxiv. [Link]

  • Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. ACS Publications. [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Publishing. [Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC. [Link]

  • Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry. [Link]

  • ChemInform Abstract: Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Wiley Online Library. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. Semantic Scholar. [Link]

  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. bioRxiv. [Link]

  • Structure-based design and analysis of SuFEx chemical probes. PMC. [Link]

  • Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. PMC. [Link]

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. PubMed. [Link]

  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature. [Link]

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ResearchGate. [Link]

  • Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase. PMC. [Link]

  • Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. PNAS. [Link]

  • Strategy for SuFEx in vitro selection a, Mechanistic distinction... ResearchGate. [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Publishing. [Link]

  • Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. ACS Publications. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 3,5-Dichloropyridine-4-sulfonyl Fluoride: Safety, Compliance, and Best Practices

For the modern researcher, the lifecycle of a chemical reagent extends far beyond the reaction flask. The responsible management and disposal of reactive compounds like 3,5-Dichloropyridine-4-sulfonyl fluoride are paramo...

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Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, the lifecycle of a chemical reagent extends far beyond the reaction flask. The responsible management and disposal of reactive compounds like 3,5-Dichloropyridine-4-sulfonyl fluoride are paramount, not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, technically grounded framework for the proper handling and disposal of this valuable yet hazardous reagent, ensuring that its use in advancing drug discovery and chemical synthesis is matched by an unwavering commitment to safety.

Core Hazard Assessment: Understanding the Risks

3,5-Dichloropyridine-4-sulfonyl fluoride (CAS No. 2173999-42-1) is a sulfonyl fluoride reagent increasingly utilized in synthetic chemistry, particularly in deoxyfluorination reactions.[1][2][3] However, its utility is balanced by a significant hazard profile that dictates all handling and disposal protocols. The primary hazards associated with this compound are its corrosivity and acute toxicity.[4]

According to hazard classifications, this substance causes severe skin burns and eye damage (Skin Corrosion 1B), is harmful if ingested, inhaled, or in contact with skin (Acute Toxicity), and may cause respiratory irritation or drowsiness (Specific Target Organ Toxicity).[4][5] The presence of the sulfonyl fluoride moiety also introduces the potential for reactivity with water (hydrolysis), which can liberate corrosive and toxic gases. Therefore, all waste streams containing this compound must be managed as regulated hazardous waste in strict accordance with the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[6]

Hazard ClassificationDescriptionPrimary RiskCitation
Skin Corrosion 1B Causes severe skin burns and eye damage upon contact.Immediate and severe tissue damage.[4][5]
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Systemic toxic effects.[4]
Reactivity Potential to react with water or moisture, especially under basic conditions.Liberation of corrosive gases (e.g., Hydrogen Fluoride).[7][8]

Mandatory Personal Protective Equipment (PPE)

A non-negotiable foundation for safety is the correct and consistent use of PPE. The causality is clear: to prevent contact with a corrosive and toxic substance, a robust barrier is required. All handling, including disposal preparation, must be conducted inside a certified chemical fume hood.

  • Eye and Face Protection : Chemical safety goggles in combination with a full-face shield are mandatory.[5][9] This dual protection is necessary to guard against splashes of the solid or solutions and potential off-gassing during quenching procedures.

  • Hand Protection : Use chemical-resistant gloves, such as butyl rubber or Viton®.[9] Double-gloving is recommended. It is critical to inspect gloves for any signs of degradation or puncture before and during use.

  • Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect against skin exposure.[9]

  • Respiratory Protection : For spill response or when engineering controls may be insufficient, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors is necessary.[9][10]

Waste Stream Management: Segregation and Containment

The "cradle-to-grave" principle of hazardous waste management begins at the point of generation. Meticulous segregation is crucial to prevent dangerous reactions within a waste container.

Step-by-Step Collection Protocol:

  • Identify All Waste Streams : Treat the following as hazardous waste:

    • Unused or expired 3,5-Dichloropyridine-4-sulfonyl fluoride.

    • Reaction residues and quenching solutions.

    • Contaminated labware (e.g., pipette tips, filter paper, chromatography silica).[9]

    • Contaminated PPE (gloves, disposable sleeves).

    • Empty reagent bottles, which must be managed as hazardous waste due to residual material.[11]

  • Designate a Waste Container : Use a dedicated, chemically compatible container (e.g., a high-density polyethylene - HDPE - jug) with a secure, vapor-tight lid.[11] The container must be in good condition, free of leaks or cracks.

  • Label Correctly and Immediately : The moment the first drop of waste is added, the container must be labeled.[11] The label must include:

    • The words "Hazardous Waste ".[9]

    • The full chemical name: "3,5-Dichloropyridine-4-sulfonyl fluoride " and any other chemical constituents. Avoid formulas or abbreviations.[11]

    • The accumulation start date.[11]

    • An indication of the hazards (e.g., "Corrosive," "Toxic").

  • Segregate Incompatibles : Store the designated waste container away from incompatible materials, particularly bases, strong oxidizing agents, and aqueous solutions, to prevent accidental reactions.[7][11]

  • Maintain Safe Storage : Keep the waste container securely closed at all times, except when adding waste.[11] Store it in a designated satellite accumulation area within the lab, which should have secondary containment (e.g., a spill tray) to capture any potential leaks.

Workflow for Disposal and Decontamination

The following diagram outlines the decision-making process and workflow for managing waste containing 3,5-Dichloropyridine-4-sulfonyl fluoride.

G Disposal Workflow for 3,5-Dichloropyridine-4-sulfonyl fluoride A Waste Generation (e.g., Unused Reagent, Residue, Contaminated Labware) B Is this bulk reagent or concentrated residue? A->B C Package directly for EHS pickup. - Use dedicated, labeled container. - Do NOT attempt to neutralize. B->C Yes D Is this residual material for equipment decontamination? B->D No H Store sealed, labeled container in Satellite Accumulation Area. C->H D->A No (e.g., Contaminated solid labware) E Perform Controlled Quenching Protocol (See Section 5) D->E Yes F Collect aqueous quench solution as Hazardous Waste. E->F F->H G Rinse equipment with water and detergent. J Final Disposal via High-Temperature Incineration I Arrange for pickup by licensed Hazardous Waste Contractor via EHS. H->I I->J

Caption: Disposal decision workflow from generation to final disposition.

Protocol for Decontamination of Residual Reagent

This protocol is for quenching residual amounts of 3,5-Dichloropyridine-4-sulfonyl fluoride on laboratory glassware or equipment. Do not use this procedure for the disposal of bulk quantities. The primary mechanism is the nucleophilic substitution of the fluoride by hydroxide, followed by neutralization of the resulting acids.

  • Preparation : Conduct the entire procedure in a chemical fume hood. Place the contaminated glassware in a suitably sized container (e.g., a plastic bucket) to act as secondary containment. Prepare a 1 M solution of sodium hydroxide (NaOH) or a 10% aqueous solution of sodium carbonate (Na₂CO₃). An ice bath should be on hand.

  • Initial Rinse : Carefully rinse the glassware with a small amount of an inert, water-miscible organic solvent (e.g., acetone or isopropanol) to dissolve the residue. Transfer this solvent rinse directly into your designated hazardous waste container.

  • Controlled Quenching :

    • Place the glassware in the secondary containment on an ice bath.

    • Slowly and carefully add the aqueous base solution to the glassware. Be prepared for a potential exothermic reaction and off-gassing. The slow addition and cooling mitigate the reaction rate.

    • Allow the solution to stand for several hours (or overnight) to ensure complete hydrolysis of the sulfonyl fluoride.

  • Neutralization and Testing : After the reaction period, check the pH of the aqueous solution to ensure it is still basic. If it is acidic or neutral, add more base. This confirms that all acidic byproducts have been neutralized.

  • Final Disposal : The resulting aqueous solution must be disposed of as hazardous waste.[12] Transfer it to the designated hazardous waste container. The now-decontaminated glassware can be washed using standard laboratory procedures.

Final Disposal Logistics and Compliance

The ultimate disposal of 3,5-Dichloropyridine-4-sulfonyl fluoride waste must be handled by professionals.

  • Waste Accumulation : Do not accumulate more than 55 gallons of hazardous waste in a satellite area.[9] Ensure waste is transferred to your institution's main accumulation area or picked up by Environmental Health & Safety (EHS) within 180 days of the accumulation start date.[11]

  • Scheduling Pickup : Contact your institution's EHS department to schedule a pickup. Provide them with an accurate description of the waste contents.[9]

  • Transportation : Only authorized hazardous waste transporters can move the waste off-site to a licensed Treatment, Storage, and Disposal Facility (TSDF).[13][14]

  • Method of Disposal : The recommended final disposal method for chlorinated and fluorinated organic compounds is high-temperature incineration in a facility equipped with appropriate scrubbers to handle the resulting acid gases.[9][12][15]

By adhering to these scientifically grounded and regulation-aligned procedures, researchers can confidently handle 3,5-Dichloropyridine-4-sulfonyl fluoride, harnessing its synthetic power while upholding the highest standards of laboratory safety and environmental stewardship.

References

  • NextSDS. (n.d.). 3,5-dichloropyridine-4-sulfonyl fluoride — Chemical Substance Information.
  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • ECHEMI. (n.d.). Sulfonyl fluoride SDS, 2699-79-8 Safety Data Sheets.
  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Cabrillo College. (n.d.). Hazardous Waste Management.
  • ChemicalBook. (2026, January 3). SULFURYL FLUORIDE - Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • TCI Chemicals. (2025, November 21). SAFETY DATA SHEET - Pyridine-2-sulfonyl Fluoride.
  • OSHA. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • Fisher Scientific. (2013, September 10). SAFETY DATA SHEET - 3',5'-Dichlorobiphenyl-4-sulfonyl chloride.
  • Fisher Scientific. (2009, September 14). SAFETY DATA SHEET - 3,5-Dichloropyridine.
  • CymitQuimica. (n.d.). SAFETY DATA SHEET - Pyridine-2-sulfonyl Fluoride.
  • ERC. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Benchchem. (n.d.). Proper Disposal of 3,5-Dichloropyridine: A Guide for Laboratory Professionals.
  • NextSDS. (n.d.). 3,5-difluoropyridine-4-sulfonyl fluoride — Chemical Substance Information.
  • Synquest Labs. (n.d.). Sulfuryl fluoride Safety Data Sheet.
  • PMC. (n.d.). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • University of Houston. (n.d.). UH Guideline for Pyrophoric and Water-Reactive Chemicals.
  • Merck. (n.d.). SAFETY DATA SHEET - Phenylmethyl Sulfonyl Fluoride.
  • OSHA. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Wikipedia. (n.d.). Sulfuryl fluoride.
  • ChemRxiv. (2025, May 5). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety.
  • Princeton Dataspace. (2018). Deoxyfluorination with Sulfonyl Fluorides.
  • Purdue University Graduate School. (2023, August 21). Methodology to Access Sulfonyl Fluorides.
  • ResearchGate. (n.d.). (PDF) Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source.

Sources

Handling

Personal protective equipment for handling 3,5-Dichloropyridine-4-sulfonyl fluoride

Comprehensive Safety and Operational Guide: Handling 3,5-Dichloropyridine-4-sulfonyl fluoride in SuFEx Chemistry As Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry continues to revolutionize drug discovery and mater...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 3,5-Dichloropyridine-4-sulfonyl fluoride in SuFEx Chemistry

As Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry continues to revolutionize drug discovery and materials science, 3,5-Dichloropyridine-4-sulfonyl fluoride (CAS: 2173999-42-1) has emerged as a highly valuable electrophilic building block. Unlike traditional sulfonyl chlorides, sulfonyl fluorides possess a unique "reactivity-stability balance." They are thermodynamically stable and highly resistant to reduction or spontaneous hydrolysis. However, this stability requires specific catalytic activation to facilitate S-F bond cleavage.

While this controlled reactivity is a profound advantage for modular synthesis, it introduces highly specific safety and logistical challenges. The eventual displacement of the fluoride ion requires rigorous operational controls to prevent the formation of toxic hydrofluoric acid (HF)[1]. This guide provides the definitive, causality-driven protocols for handling, reacting, and disposing of this compound safely.

Hazard Profile & Causality

To handle 3,5-Dichloropyridine-4-sulfonyl fluoride safely, you must understand the mechanistic origins of its hazards:

  • Acute Toxicity & Deep Tissue Necrosis (H302, H312, H332, H314): The lipophilic dichloropyridine core facilitates rapid dermal and systemic absorption[2]. While the S-F bond is stable in neutral water, contact with physiological moisture (e.g., sweat, mucous membranes, or the basic environment of cellular tissue) can induce slow hydrolysis. This localized release of hydrofluoric acid (HF) causes deep, liquefactive tissue necrosis. Because fluoride ions sequester calcium and magnesium in tissues, the resulting burns may not be immediately painful, dangerously delaying life-saving treatment.

  • Neurotoxicity & Respiratory Irritation (H336): The compound is a severe respiratory irritant, and the pyridine moiety can cause central nervous system depression, leading to drowsiness or dizziness upon inhalation[2].

Quantitative Data & Specifications

Summarizing the physicochemical and hazard data is critical for accurate risk assessment and inventory tracking.

ParameterSpecification / DataOperational Implication
CAS Number 2173999-42-1Essential for SDS tracking and regulatory compliance[2].
Hazard Codes H302, H312, H332, H314, H336Mandates comprehensive barrier PPE and strict engineering controls[2].
S-F Bond Nature Resistant to reduction/thermolysisStable during storage; requires strong bases/catalysts for activation.
Primary Byproduct Fluoride ion (F⁻) / Potential HFRequires mandatory calcium-based quenching during aqueous workup[1].

Personal Protective Equipment (PPE) Logic

Do not rely on standard laboratory PPE. The potential for HF generation dictates a highly specific, multi-layered barrier approach.

  • Hand Protection (Double Gloving):

    • Inner Layer: Disposable nitrile (provides dexterity and general chemical resistance).

    • Outer Layer: Neoprene or Butyl rubber. Causality: Nitrile is highly permeable to fluorinated organics and HF. Neoprene provides a robust, impermeable barrier against both the lipophilic pyridine core and any generated fluoride ions.

  • Eye & Face Protection: Snug-fitting chemical splash goggles combined with a full face shield. Causality: A micro-splash to the eyes involving fluoride ions can cause irreversible corneal damage and systemic toxicity within minutes.

  • Respiratory & Engineering Controls: All handling, weighing, and reactions must be conducted strictly inside a fully exhausted chemical fume hood (minimum face velocity of 100 fpm). If handling outside a hood is unavoidable (e.g., cleaning a large spill), a full-face respirator equipped with ABEK-P3 cartridges is mandatory.

  • Body Protection: A flame-resistant lab coat and a chemical-resistant neoprene apron.

Operational Plan: Step-by-Step SuFEx Methodology

The following protocol outlines a standard SuFEx coupling reaction (e.g., forming a sulfonamide or sulfonate) designed as a self-validating system . Every step includes a physical or chemical checkpoint to ensure the reaction is proceeding safely.

Step 1: Setup and Inerting

  • Equip a round-bottom flask with a magnetic stir bar and seal it with a rubber septum.

  • Purge the flask with dry Nitrogen or Argon. Causality: While the S-F bond is stable to moisture, excluding ambient water prevents trace competitive hydrolysis during the highly activated catalytic transition state.

Step 2: Reagent Addition

  • Dissolve 3,5-Dichloropyridine-4-sulfonyl fluoride (1.0 equiv) and your chosen nucleophile (amine/phenol, 1.1 equiv) in an anhydrous solvent (e.g., Acetonitrile or Toluene).

  • Validation Check: The solution should remain stable with no exothermic activity, confirming the thermodynamic stability of the unactivated S-F bond.

Step 3: Catalytic Activation

  • Slowly add the SuFEx catalyst (e.g., 2-tert-butyl-1,1,3,3-tetramethylguanidine [BTMG] or DBU) at 5–20 mol%.

  • Causality: The catalyst activates the nucleophile and stabilizes the transition state, forcing the displacement of the fluoride ion. Monitor the reaction via LC-MS or TLC.

Step 4: Quenching and Fluoride Sequestration (Critical Safety Step)

  • Once the starting material is consumed, the reaction mixture now contains free, highly hazardous fluoride ions (F⁻).

  • The Quench: Pour the reaction mixture into a vigorously stirring aqueous solution of saturated Calcium Chloride (CaCl₂).

  • Self-Validation Check: You must observe the immediate formation of a fine, cloudy white precipitate. This is Calcium Fluoride (CaF₂). The precipitation visually validates that the toxic, soluble fluoride ions have been successfully converted into an insoluble, thermodynamically dead, and safe mineral.

  • Check the pH of the aqueous layer. It should remain neutral to slightly basic. A sudden drop in pH indicates the dangerous formation of HF, which the calcium quench actively prevents.

Mandatory Visualization: SuFEx Safety Workflow

The following diagram maps the logical flow of the SuFEx reaction, highlighting the critical divergence between the desired product and the hazardous byproduct.

SuFEx_Workflow A 3,5-Dichloropyridine-4-sulfonyl fluoride (Electrophile) D SuFEx Reaction (F- displacement) A->D B Nucleophile (Amine/Phenol) B->D C Catalyst / Base (e.g., BTMG, DBU) C->D Activation E Product: Sulfonamide / Sulfonate (Stable S-N / S-O bond) D->E Yields F Hazard: Free Fluoride (F-) / HF Requires immediate quenching D->F Byproduct G Quench & Disposal (Calcium salts -> CaF2) F->G Neutralization

Workflow of SuFEx click chemistry highlighting the critical fluoride byproduct and quenching step.

Disposal & Spill Management

Spill Response Protocol:

  • Evacuate & Assess: Immediately clear the area. Ensure your full-face respirator and neoprene gloves are equipped.

  • Containment: NEVER direct a water jet onto the spilled liquid, as this can aerosolize the chemical and accelerate hydrolysis[1].

  • Absorption & Neutralization: Cover the spill entirely with an inert absorbent (dry sand or vermiculite). Do not use combustible materials like sawdust.

  • In-Situ Quenching: Generously apply Calcium Hydroxide (slaked lime) powder over the absorbed spill. Causality: The basic lime neutralizes any acidic byproducts while the calcium immediately traps volatilizing fluorides as insoluble CaF₂.

  • Collection: Sweep the neutralized mass into a highly durable, sealable polyethylene container using non-sparking plastic tools.

Routine Waste Disposal: All liquid waste from the reaction (including the CaF₂ suspension) must be segregated from standard organic waste. Label the waste container explicitly: "Halogenated Organic Waste - CONTAINS FLUORIDE / POTENTIAL HF." Store the waste in a cool, well-ventilated area away from strong acids, which could reverse the quench and liberate HF gas.

Sources

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